Rosuvastatin-d3
Description
Properties
IUPAC Name |
sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methylsulfonyl(trideuteriomethyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+;/t16-,17-;/m1./s1/i3D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEBGDYYHAFODH-SYRJKFITSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C1=NC(=C(C(=N1)C(C)C)/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)S(=O)(=O)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN3NaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Synthesis of Rosuvastatin-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and a plausible synthetic route for Rosuvastatin-d3, a deuterated analog of the widely prescribed lipid-lowering agent, Rosuvastatin. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development, metabolism studies, and analytical chemistry.
Chemical Properties of this compound
This compound is a stable, isotopically labeled version of Rosuvastatin, primarily used as an internal standard in pharmacokinetic and metabolic studies. The introduction of deuterium atoms provides a distinct mass signature for mass spectrometry-based detection without significantly altering the molecule's chemical behavior.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound. It is important to note that while some data is specific to the deuterated form, other parameters are derived from the non-deuterated parent compound, Rosuvastatin, and should be considered as close approximations.
| Property | Value | Source(s) |
| IUPAC Name | (3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl-d3)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic acid | [1] |
| Molecular Formula | C₂₂H₂₅D₃FN₃O₆S | [2] |
| Molecular Weight | 484.56 g/mol | [2] |
| CAS Number | 1133429-16-9 (for free acid) | [3] |
| Melting Point | 122 °C (for Rosuvastatin) | [4] |
| pKa | ~4.0 (for Rosuvastatin) | [5][6] |
| Solubility (in DMSO) | Approximately 14 mg/mL (for Rosuvastatin) | [4] |
| Solubility (in Water) | Very slightly soluble (for Rosuvastatin) | [4][6] |
Disclaimer: Some physical properties listed are for the non-deuterated parent compound, Rosuvastatin, and are provided as an estimation for this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step process that culminates in the introduction of a trideuteriomethyl group. The general strategy mirrors that of Rosuvastatin, which is the coupling of a functionalized pyrimidine core with a chiral heptenoic acid side chain. A plausible synthetic pathway is detailed below.
Retrosynthetic Analysis
A common approach for the synthesis of Rosuvastatin and its analogs involves a Wittig reaction to form the crucial carbon-carbon double bond, connecting the pyrimidine heterocycle with the chiral side-chain. The deuterium label is introduced during the synthesis of the pyrimidine core.
Proposed Synthetic Pathway
The synthesis can be logically divided into the preparation of the deuterated pyrimidine core and the chiral side-chain, followed by their coupling and final deprotection steps.
Diagram of the Proposed Synthetic Workflow for this compound
Caption: Proposed synthetic workflow for this compound.
Key Experimental Protocols
Step 1: Synthesis of the Deuterated Pyrimidine Aldehyde
This is the crucial part of the synthesis where the deuterium label is introduced.
-
N-Methyl-d3-sulfonamidation: The synthesis starts with the appropriate N-protected pyrimidine derivative. The key step is the N-alkylation using a deuterated methyl source.
-
Reactants: N-(4-(4-Fluorophenyl)-6-isopropyl-5-cyanopyrimidin-2-yl)methanesulfonamide, trideuteriomethyl iodide (CD₃I), and a mild base such as potassium carbonate.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Procedure: The pyrimidine starting material is dissolved in DMF, and potassium carbonate is added. Trideuteriomethyl iodide is then added dropwise at room temperature, and the reaction mixture is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC). The product is then isolated by extraction and purified by column chromatography.
-
-
Reduction and Oxidation to Aldehyde: The cyano group of the deuterated intermediate is then converted to an aldehyde.
-
Reduction: The cyano group is first reduced to an imine using a reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C).
-
Hydrolysis and Oxidation: The resulting imine is then hydrolyzed to the corresponding aldehyde. This is often followed by a mild oxidation step to ensure complete conversion.
-
Step 2: Wittig Coupling Reaction
-
Reactants: The deuterated pyrimidine aldehyde and the chiral phosphonium ylide side-chain.
-
Conditions: The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF) or toluene. A base is used to generate the ylide in situ.
-
Procedure: The phosphonium salt of the side chain is treated with a strong base (e.g., n-butyllithium or sodium hydride) to form the ylide. The deuterated pyrimidine aldehyde is then added to the ylide solution at low temperature. The reaction is allowed to warm to room temperature and stirred until completion. The product, a protected form of this compound, is then isolated and purified.
Step 3: Deprotection and Salt Formation
-
Deprotection: The protecting groups on the hydroxyl functions of the side chain (e.g., silyl ethers) are removed. This is often achieved using a fluoride source like hydrogen fluoride (HF) or tetra-n-butylammonium fluoride (TBAF).
-
Saponification and Salt Formation: The ester group on the side chain is hydrolyzed using a base such as sodium hydroxide. The resulting sodium salt of this compound can then be converted to the calcium salt by treatment with a calcium salt, such as calcium acetate or calcium chloride, to precipitate the final product.
Mechanism of Action
Rosuvastatin, and by extension this compound, functions as a competitive inhibitor of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.
Diagram of the HMG-CoA Reductase Inhibition Pathway
Caption: this compound inhibits HMG-CoA reductase.
By inhibiting HMG-CoA reductase, this compound blocks the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in cholesterol synthesis in the liver. This leads to a decrease in intracellular cholesterol levels. In response, liver cells upregulate the expression of LDL receptors on their surface, which increases the clearance of LDL cholesterol ("bad cholesterol") from the bloodstream. This ultimately results in lower total cholesterol and LDL cholesterol levels in the plasma.
Analytical Characterization
The identity and purity of synthesized this compound are confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the overall structure of the molecule. The absence of a signal for the N-methyl group in the ¹H NMR spectrum and the presence of a characteristic multiplet in the deuterium NMR (²H NMR) spectrum confirm the incorporation of the deuterium label.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the molecule, which will be higher than that of unlabeled Rosuvastatin due to the presence of three deuterium atoms.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound and to separate it from any unreacted starting materials or byproducts.
This guide provides a foundational understanding of the chemical properties and a viable synthetic strategy for this compound. Researchers are encouraged to consult the cited literature and other relevant scientific publications for further details and experimental optimization.
References
- 1. Rosuvastatin D3 | C22H28FN3O6S | CID 25235015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jddtonline.info [jddtonline.info]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Rosuvastatin | C22H28FN3O6S | CID 446157 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability and Storage of Rosuvastatin-d3: A Technical Guide
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Rosuvastatin-d3. The information presented herein is primarily based on forced degradation studies and stability data for its non-deuterated parent compound, Rosuvastatin. Deuterated compounds generally exhibit similar chemical stability to their non-deuterated counterparts; however, direct stability data for this compound is not extensively available in the public domain. The data presented can, therefore, serve as a strong proxy for researchers, scientists, and drug development professionals.
Chemical Stability Profile
Rosuvastatin is susceptible to degradation under various stress conditions, including acidic hydrolysis, oxidation, and photolysis.[1][2] It is relatively stable under neutral, basic, and thermal stress conditions.[1][2] The intrinsic stability of Rosuvastatin is a critical factor in the development of stable pharmaceutical formulations.
Hydrolytic Degradation
Rosuvastatin demonstrates significant degradation in acidic conditions, while it is comparatively stable in neutral and basic media.[2] Acid-induced hydrolysis is a primary degradation pathway.[1][3]
Oxidative Degradation
The drug is susceptible to oxidative degradation.[2] Studies have shown the formation of degradation products when exposed to oxidative stress, such as hydrogen peroxide.[2]
Photolytic Degradation
Exposure to light can lead to the degradation of Rosuvastatin.[1][2] Photostability studies are crucial for determining appropriate packaging and storage to protect the drug from light-induced degradation.[4]
Thermal Degradation
Rosuvastatin is relatively stable under thermal stress.[1] Forced degradation studies at high temperatures have shown minimal degradation.[1]
Recommended Storage Conditions
Based on the available data for Rosuvastatin calcium, the recommended storage conditions are as follows:
| Parameter | Condition | Source |
| Temperature | 2-8 °C (36-46 °F) | |
| Humidity | Dry conditions, store with desiccant | |
| Light | Protect from light | [4] |
| Container | Tightly closed container |
These conditions are designed to minimize degradation from hydrolysis, oxidation, and photolysis, thereby ensuring the integrity and shelf-life of the compound.
Forced Degradation Studies: Data Summary
Forced degradation studies are essential for identifying potential degradation products and pathways. The following table summarizes the conditions and outcomes of forced degradation studies performed on Rosuvastatin.
| Stress Condition | Reagents and Conditions | Observed Degradation | Reference |
| Acid Hydrolysis | 5 M HCl, 60 °C, 4 h | Significant degradation, five degradation products formed | [1] |
| 0.2 M HCl, 80 °C, 20 h | Degradation observed | [2] | |
| Alkaline Hydrolysis | 5 M NaOH, 60 °C, 4 h | Stable | [1] |
| 1 N NaOH, 80 °C, 20 h | Comparatively stable | [2] | |
| Neutral Hydrolysis | pH 6.8 buffer, 80 °C, 20 h | Comparatively stable | [2] |
| Oxidative | 6% H₂O₂, ambient temperature | One degradation product formed | [1] |
| 0.5% H₂O₂, 80 °C, 20 h | Degradation observed, polar impurities generated | [2] | |
| Photolytic | UV light | Two degradation products formed | [1] |
| 1.2 x 10⁹ lux/h | Prominent degradation | [2] | |
| Thermal | Dry heat | Stable | [1] |
| 100 °C for 24 h | Minimal degradation | [2] |
Experimental Protocols for Stability Testing
The following section details a typical experimental protocol for conducting forced degradation studies on Rosuvastatin, which can be adapted for this compound. The primary analytical technique for these studies is High-Performance Liquid Chromatography (HPLC) due to its ability to separate and quantify the parent drug and its degradation products.[1][2][5][6]
Materials and Equipment
-
Rosuvastatin reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade acetonitrile, methanol, and water
-
Phosphate buffer
-
HPLC system with a UV or PDA detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
pH meter
-
Hot air oven
-
Photostability chamber
Preparation of Stock and Stress Samples
-
Stock Solution: Prepare a stock solution of Rosuvastatin in a suitable solvent mixture, such as water-acetonitrile-methanol.[2]
-
Acid Hydrolysis: Treat the stock solution with an appropriate concentration of HCl (e.g., 0.1 M to 5 M) and heat at a specified temperature (e.g., 60-80 °C) for a defined period.[1][2]
-
Alkaline Hydrolysis: Treat the stock solution with an appropriate concentration of NaOH (e.g., 0.1 M to 5 M) and heat at a specified temperature (e.g., 60-80 °C) for a defined period.[1][2]
-
Oxidative Degradation: Treat the stock solution with a solution of H₂O₂ (e.g., 0.5% to 6%) at a specified temperature for a defined period.[1][2]
-
Thermal Degradation: Expose a solid sample of the drug to dry heat in a hot air oven (e.g., 100 °C) for a specified duration.[2]
-
Photolytic Degradation: Expose a solution or solid sample of the drug to UV light in a photostability chamber for a defined duration.[1][2]
Chromatographic Conditions
A stability-indicating HPLC method should be developed and validated. A typical method would involve:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and organic solvents (e.g., acetonitrile and methanol).[2][6]
-
Column: A C18 reverse-phase column.[2]
-
Flow Rate: Typically 1.0 mL/min.[2]
-
Injection Volume: 10-20 µL.
After subjecting the drug to stress conditions, the samples are diluted appropriately and injected into the HPLC system. The chromatograms are analyzed to determine the percentage of degradation and to identify and quantify any degradation products.
Visualizations
Rosuvastatin Mechanism of Action: HMG-CoA Reductase Pathway
Rosuvastatin is a competitive inhibitor of HMG-CoA reductase, an enzyme that catalyzes a rate-limiting step in cholesterol biosynthesis.[7]
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for conducting forced degradation studies to assess the stability of a drug substance like this compound.
References
An In-depth Technical Guide to Rosuvastatin-d3 Mass Spectrometry Fragmentation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the mass spectrometry fragmentation behavior of Rosuvastatin-d3, a deuterated internal standard crucial for the accurate quantification of Rosuvastatin in complex biological matrices. Understanding its fragmentation is fundamental for developing robust and sensitive bioanalytical methods.
Introduction to Rosuvastatin and its Deuterated Analog
Rosuvastatin is a synthetic lipid-lowering agent that competitively inhibits HMG-CoA reductase, a key enzyme in cholesterol synthesis[1][2]. In pharmacokinetic and bioequivalence studies, stable isotope-labeled internal standards, such as this compound, are indispensable for correcting matrix effects and variabilities in sample processing and instrument response. The deuterium labeling minimally affects the physicochemical properties of the molecule while providing a distinct mass shift, enabling its differentiation from the unlabeled analyte by mass spectrometry.
Ionization and Mass Spectrometry
Electrospray ionization (ESI) in the positive ion mode is the most common technique for the analysis of Rosuvastatin and its deuterated analogs.[3] The protonated molecule [M+H]⁺ serves as the precursor ion for subsequent fragmentation analysis in tandem mass spectrometry (MS/MS).
Proposed Fragmentation Pathway of this compound
The fragmentation of this compound is inferred from the well-documented fragmentation of Rosuvastatin. The three deuterium atoms in this compound are typically located on the N-methyl group of the methanesulfonamide moiety. This substitution leads to a 3-dalton mass increase in the precursor ion and any fragments containing this group.
The fragmentation of the protonated Rosuvastatin molecule (m/z 482.1) primarily involves cleavages around the dihydroxy heptenoic acid side chain and the sulfonamide group.[4][5]
A proposed fragmentation pathway for this compound is visualized below.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. NanoUPLC-QTOF-MS/MS Determination of Major Rosuvastatin Degradation Products Generated by Gamma Radiation in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Commercial Sources and Purity of Rosuvastatin-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial sources, purity, and analytical methodologies for Rosuvastatin-d3. This deuterated analog of Rosuvastatin serves as a critical internal standard in pharmacokinetic and metabolic studies, demanding high purity and thorough characterization. This document is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this compound of appropriate quality for their studies.
Commercial Sources of this compound
This compound is available from several reputable suppliers of reference standards and stable isotope-labeled compounds. The product is typically offered as the sodium or calcium salt. The following table summarizes key commercial suppliers and available product forms.
| Supplier | Product Name(s) | Form(s) Available | Additional Notes |
| LGC Standards | This compound Sodium Salt | Neat | Distributes products from Toronto Research Chemicals (TRC). A Certificate of Analysis is available.[1][2][3] |
| Cayman Chemical | Rosuvastatin (calcium salt) | Crystalline Solid | While a specific CoA for this compound was not publicly available, Cayman Chemical provides detailed Certificates of Analysis for their certified reference materials (CRMs), which include purity and concentration data.[4][5][6][7] |
| Toronto Research Chemicals (TRC) | This compound Sodium Salt | Neat | Products are distributed through LGC Standards. TRC provides a complete analytical data package with their products.[8][9] |
Purity and Characterization
The quality of this compound is defined by its chemical purity and its isotopic enrichment. Commercially available this compound is typically of high purity, as confirmed by a Certificate of Analysis (CoA).
Representative Purity Specifications
The following table provides a summary of typical purity specifications for commercially available this compound, based on data from supplier documentation and representative Certificates of Analysis for analogous compounds.
| Parameter | Typical Specification | Analytical Method(s) |
| Chemical Purity (HPLC) | ≥95% to >98% | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Purity (d3) | Typically >99 atom % D | Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) |
| Residual Solvents | Conforms to ICH Q3C guidelines | Headspace Gas Chromatography-Mass Spectrometry (GC-MS) |
| Identity | Conforms to structure | ¹H-NMR, MS |
| Water Content | Specified as a percentage | Karl Fischer Titration |
Experimental Protocols
Accurate determination of the purity and identity of this compound requires robust analytical methodologies. The following section details typical experimental protocols for the key analyses.
Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method is adapted from established protocols for Rosuvastatin and is suitable for determining the chemical purity of this compound and detecting any non-deuterated or other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer, pH adjusted to the acidic range). The exact composition may vary and should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at approximately 242 nm.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile and then diluted to an appropriate concentration with the mobile phase.
-
Analysis: The sample is injected into the HPLC system, and the peak area of this compound is compared to that of a certified reference standard. Purity is calculated based on the relative peak areas.
Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR spectroscopy is a powerful tool for determining the isotopic purity of deuterated compounds by comparing the integral of the proton signal at the site of deuteration with the integrals of other non-deuterated protons in the molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The this compound sample is accurately weighed and dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Data Acquisition: A standard ¹H-NMR spectrum is acquired.
-
Data Analysis: The integral of the residual proton signal in the deuterated position (e.g., the N-methyl group) is compared to the integral of a well-resolved proton signal from a non-deuterated part of the molecule. The isotopic purity is calculated from the ratio of these integrals. For a more detailed analysis, comparison with the ¹H-NMR spectrum of a non-deuterated Rosuvastatin standard is recommended.
Residual Solvents by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used to identify and quantify any residual organic solvents that may be present from the synthesis and purification process, ensuring compliance with ICH Q3C guidelines.[10]
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler.
-
Column: A column suitable for volatile organic compounds (e.g., a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase).
-
Carrier Gas: Helium at a constant flow rate.
-
Headspace Parameters:
-
Vial Equilibration Temperature: Typically around 80-100 °C.
-
Vial Equilibration Time: Sufficient time to allow for partitioning of the volatile solvents into the headspace, often around 15-30 minutes.
-
-
GC Oven Temperature Program: A temperature gradient is used to separate the various potential residual solvents.
-
MS Detection: The mass spectrometer is operated in full scan mode to identify the solvents, and selected ion monitoring (SIM) mode can be used for quantification.
-
Sample Preparation: A known amount of the this compound sample is weighed into a headspace vial and dissolved in a suitable high-boiling solvent (e.g., dimethyl sulfoxide).
-
Analysis: The headspace of the sample vial is injected into the GC-MS system. The detected peaks are identified by their mass spectra and retention times, and quantified by comparison to a standard containing known amounts of the potential residual solvents.
Visualizations
Chemical Structure Relationship
The following diagram illustrates the structural relationship between Rosuvastatin and its deuterated analog, this compound.
References
- 1. This compound Sodium Salt | LGC Standards [lgcstandards.com]
- 2. This compound Sodium Salt | LGC Standards [lgcstandards.com]
- 3. This compound Sodium Salt | LGC Standards [lgcstandards.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Toronto Research Chemicals 5MG Rosuvastatin Calcium (R S R)-Dia.. stereomer, | Fisher Scientific [fishersci.fi]
- 9. LGC Group [www2.lgcgroup.com]
- 10. resolvemass.ca [resolvemass.ca]
Rosuvastatin vs Rosuvastatin-d3 physical characteristics
An In-depth Technical Guide to the Physical Characteristics of Rosuvastatin and Rosuvastatin-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparison of the core physical and chemical characteristics of Rosuvastatin and its deuterated analogue, this compound. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and analytical workflows.
Introduction
Rosuvastatin is a potent and selective inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] It is widely prescribed for the treatment of dyslipidemia.[2] Rosuvastatin is a hydrophilic molecule and is primarily used in its calcium salt form in pharmaceutical formulations.[1][3]
This compound is a deuterium-labeled version of Rosuvastatin.[4] The inclusion of deuterium atoms results in a higher molecular weight, a property that makes it an ideal internal standard for the quantitative analysis of Rosuvastatin in biological matrices using mass spectrometry-based assays.[4][5][6] This guide will delineate the key physical distinctions between these two compounds.
Comparative Physical and Chemical Properties
The fundamental difference between Rosuvastatin and this compound lies in the isotopic substitution of three hydrogen atoms with deuterium atoms. This substitution minimally affects the chemical reactivity but significantly alters the molecular weight, which is the basis for its use as an internal standard.
Quantitative Data Summary
The physical and chemical properties of Rosuvastatin, Rosuvastatin Calcium, and this compound are summarized in the tables below for ease of comparison.
Table 1: Molecular Properties
| Property | Rosuvastatin | Rosuvastatin Calcium | This compound |
| Molecular Formula | C₂₂H₂₈FN₃O₆S[2][7] | C₄₄H₅₄CaF₂N₆O₁₂S₂[8] | C₂₂H₂₅D₃FN₃O₆S |
| Molecular Weight | 481.54 g/mol [2][7] | 1001.14 g/mol [8] | 484.6 g/mol [9] |
| CAS Number | 287714-41-4[7] | 147098-20-2[8] | 1133429-16-9[4] |
Table 2: Physicochemical Characteristics
| Property | Rosuvastatin / Rosuvastatin Calcium | This compound |
| Appearance | White to off-white amorphous or crystalline powder[1][8][10] | White Solid[5] |
| Melting Point | Begins to melt at 155°C (no definitive mp)[11] | >76°C (decomposition)[5] |
| Solubility | Water: Sparingly soluble[1][11]Methanol: Sparingly soluble[1][11]Ethanol: Slightly soluble[1][11]DMSO: Soluble (≥30 mg/mL)[12][13] | Not explicitly detailed, but expected to be similar to Rosuvastatin. |
| Partition Coefficient (LogP) | 0.13 (octanol/water at pH 7.0)[1][11] | 1.6 (Computed)[9] |
| Polymorphism | Exists in at least four crystalline forms (A, B, B-1, C) and an amorphous form. The amorphous form is more soluble but less stable.[14] | Data not available. Typically produced as a single form for analytical use. |
Biological Pathway and Mechanism of Action
Rosuvastatin exerts its lipid-lowering effects by competitively inhibiting the HMG-CoA reductase enzyme. This inhibition reduces the synthesis of mevalonate, a crucial precursor in the cholesterol biosynthesis pathway, leading to a decrease in intracellular cholesterol levels. This, in turn, upregulates the expression of LDL receptors on hepatocytes, enhancing the clearance of LDL cholesterol from the circulation.[1]
Caption: Rosuvastatin's inhibition of the HMG-CoA reductase pathway.
Experimental Protocols
The characterization of Rosuvastatin and its deuterated analogue relies on a suite of standard analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of Rosuvastatin or this compound.
-
Methodology:
-
System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where Rosuvastatin exhibits maximum absorbance (e.g., ~240 nm).
-
Sample Preparation: A known concentration of the sample is prepared in a suitable solvent (e.g., mobile phase or DMSO).
-
Analysis: The sample is injected, and the resulting chromatogram is analyzed. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantification
-
Objective: To quantify Rosuvastatin in a biological sample (e.g., plasma) using this compound as an internal standard.
-
Methodology:
-
Sample Preparation:
-
Spike a known amount of this compound (internal standard) into the plasma sample.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant and reconstitute in the mobile phase.
-
-
LC Separation: Utilize an HPLC or UPLC system with a C18 column to chromatographically separate Rosuvastatin from other matrix components.
-
MS Detection:
-
Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Monitor specific precursor-to-product ion transitions for both Rosuvastatin and this compound.
-
-
Quantification: The concentration of Rosuvastatin is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Caption: Workflow for quantifying Rosuvastatin using LC-MS/MS.
Characterization of Polymorphs
-
Objective: To identify the crystalline or amorphous form of Rosuvastatin.
-
Methodologies:
-
Powder X-ray Diffraction (PXRD): This is the definitive technique for identifying crystalline forms. Each polymorph produces a unique diffraction pattern. The amorphous form results in a broad halo with no sharp peaks.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions. Crystalline forms will show a sharp endotherm corresponding to their melting point, while the amorphous form will exhibit a glass transition.
-
Infrared (IR) Spectroscopy: While less definitive than PXRD, different polymorphs can sometimes exhibit subtle differences in their IR spectra due to variations in crystal lattice interactions.
-
Conclusion
Rosuvastatin and this compound are chemically identical, with the exception of isotopic labeling. This distinction, however, is critical for their respective applications. While Rosuvastatin is the active pharmaceutical ingredient, this compound serves as an indispensable tool in bioanalytical assays, enabling precise and accurate quantification. A thorough understanding of their distinct physical properties, as outlined in this guide, is essential for researchers and professionals in the field of drug development and analysis.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Rosuvastatin - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|lookchem [lookchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. medkoo.com [medkoo.com]
- 9. Rosuvastatin D3 | C22H28FN3O6S | CID 25235015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. Rosuvastatin [drugfuture.com]
- 12. abmole.com [abmole.com]
- 13. raybiotech.com [raybiotech.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
The Pivotal Role of Rosuvastatin-d3 in Advancing Drug Metabolism Studies: A Technical Guide
For Immediate Release
[City, State] – November 20, 2025 – In the landscape of pharmaceutical research and development, the precise understanding of a drug's metabolic fate is paramount. This in-depth technical guide explores the critical role of Rosuvastatin-d3, a deuterated analog of the widely prescribed lipid-lowering agent rosuvastatin, in modern drug metabolism studies. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the application of this compound as an internal standard, its involvement in pharmacokinetic and drug interaction studies, and the analytical methodologies it underpins.
The Gold Standard: this compound as an Internal Standard
In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving accurate and precise results.[1] this compound, in which three hydrogen atoms have been replaced by deuterium, serves as an ideal internal standard for the quantification of rosuvastatin in various biological matrices.
The fundamental principle behind using a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest.[2] This ensures that this compound experiences the same procedural variations as rosuvastatin during sample preparation, chromatography, and ionization.[1][3] By adding a known amount of this compound to the sample at the initial stage, any loss of analyte during extraction or fluctuations in instrument response can be normalized, leading to highly reliable data.[3]
Quantitative Analysis of Rosuvastatin: Bioanalytical Methods
The use of this compound has been central to the development and validation of numerous sensitive and robust LC-MS/MS methods for quantifying rosuvastatin in biological fluids. These methods are crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.
Data Presentation: LC-MS/MS Method Validation Parameters
The following tables summarize key validation parameters from various studies employing this compound for the quantification of rosuvastatin.
Table 1: Linearity and Sensitivity of Rosuvastatin Quantification using this compound
| Biological Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Correlation Coefficient (r²) |
| Human Plasma | 0.51 - 100.9 | 0.51 | ≥ 0.99 |
| Human Plasma | 1.0 - 50.0 | 1.0 | > 0.99 |
| Human Plasma | 0.05 - 50.0 | 0.05 | > 0.999 |
| Human Plasma | 0.1 - 60 | > 0.99 | Not Specified |
| Human Blood (VAMS) | 1 - 100 | 1 | Not Specified |
Table 2: Precision and Accuracy of Rosuvastatin Quantification using this compound
| Biological Matrix | QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Human Plasma | 0.05, 0.15, 25, 40 | 1.76 - 11.17 | 6.55 - 11.40 | 95.02 - 101.37 |
| Human Plasma | 3.0, 15.0, 45.0 | 2.85 - 5.78 | 8.92 - 15.48 | 96.08 - 113.90 |
| Human Blood (VAMS) | 1, 3, 80 | < 10 | < 10 | ± 6 |
Data compiled from multiple sources.[4][5][6][7][8]
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE) for Human Plasma
This protocol is a representative example of sample preparation for the analysis of rosuvastatin in human plasma.
-
Sample Thawing: Thaw frozen human plasma samples at room temperature.
-
Internal Standard Spiking: To 500 µL of plasma, add a specified amount of this compound working solution (e.g., 50 µL of a 500 ng/mL solution).[7]
-
Vortexing: Vortex the samples to ensure thorough mixing.
-
SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., Oasis HLB) with 1.0 mL of methanol followed by 1.0 mL of water.[9]
-
Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1.0 mL of water to remove interfering substances.
-
Elution: Elute rosuvastatin and this compound from the cartridge with 1.0 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 200 µL).
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Instrumental Analysis
The following are typical instrumental parameters for the analysis of rosuvastatin and this compound.
Table 3: Typical LC-MS/MS Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., Discovery HS C18, 50 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 5mM ammonium acetate (pH 3.5) in water (e.g., 80:20, v/v) |
| Flow Rate | 0.7 mL/min |
| Injection Volume | 20 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Source Temperature | 500 °C |
| Ion Spray Voltage | 5500 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Rosuvastatin) | m/z 482.3 → 258.3 |
| MRM Transition (this compound/d6) | m/z 488.3 → 264.2 |
Parameters are illustrative and may vary between different validated methods.[4]
Visualizing the Role of this compound in Drug Metabolism Studies
The following diagrams, generated using the DOT language, illustrate key workflows and pathways relevant to rosuvastatin drug metabolism studies where this compound plays a crucial analytical role.
Caption: Bioanalytical workflow for rosuvastatin quantification.
Caption: Simplified metabolic pathway of rosuvastatin.
Caption: Key transporters in rosuvastatin disposition.
This compound in Drug-Drug Interaction (DDI) Studies
Rosuvastatin is a known substrate for several hepatic and intestinal transporters, including Organic Anion Transporting Polypeptides (OATP1B1 and OATP1B3) and Breast Cancer Resistance Protein (BCRP).[10][11] Inhibition of these transporters by co-administered drugs can lead to significant increases in rosuvastatin plasma concentrations and an elevated risk of adverse effects.[12]
This compound is instrumental in the precise quantification of rosuvastatin during clinical DDI studies. The accurate measurement of changes in rosuvastatin's pharmacokinetic profile in the presence of an interacting drug is essential for assessing the clinical significance of the interaction and informing dosing recommendations.
Conclusion
This compound is an indispensable tool in modern drug metabolism and pharmacokinetic research. Its role as a stable isotope-labeled internal standard enables the development of highly accurate and precise bioanalytical methods, which are fundamental to understanding the absorption, distribution, metabolism, and excretion of rosuvastatin. The application of these methods in drug-drug interaction studies further highlights the importance of this compound in ensuring the safe and effective use of rosuvastatin in diverse patient populations. This technical guide provides a foundational understanding for researchers and professionals in the field, emphasizing the critical contribution of deuterated standards to the robustness and reliability of bioanalytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. ClinPGx [clinpgx.org]
- 11. Physiologically-based pharmacokinetic predictions of intestinal BCRP-mediated drug interactions of rosuvastatin in Koreans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic in vitro studies indicate that the clinical drug-drug interactions between protease inhibitors and rosuvastatin are driven by inhibition of intestinal BCRP and hepatic OATP1B1 with minimal contribution from OATP1B3, NTCP and OAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Quantitative Analysis of Rosuvastatin in Human Plasma by LC-MS/MS with a Deuterated Internal Standard
Application Note
Abstract
This application note presents a detailed and robust method for the quantitative analysis of Rosuvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a deuterated internal standard (Rosuvastatin-d6) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation protocol. The chromatographic separation is performed on a C18 reversed-phase column with a gradient elution, providing excellent peak shape and resolution. The mass spectrometric detection is carried out using a triple quadrupole instrument in the positive electrospray ionization mode with multiple reaction monitoring (MRM). This method has been validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for pharmacokinetic studies and clinical trial sample analysis.
Introduction
Rosuvastatin is a competitive inhibitor of HMG-CoA reductase, an enzyme involved in cholesterol synthesis. It is widely prescribed to lower low-density lipoprotein (LDL) cholesterol levels and reduce the risk of cardiovascular events. Accurate and reliable quantification of Rosuvastatin in plasma is crucial for pharmacokinetic assessments and therapeutic drug monitoring. This application note provides a comprehensive protocol for the determination of Rosuvastatin in human plasma, utilizing a stable isotope-labeled internal standard (Rosuvastatin-d6) to compensate for matrix effects and variations in sample processing.
Experimental
Materials and Reagents
-
Rosuvastatin calcium salt (Reference Standard)
-
Rosuvastatin-d6 (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)
Instrumentation
-
Liquid Chromatograph (LC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC-MS/MS Method
A summary of the LC-MS/MS parameters is provided in the table below.
Table 1: LC-MS/MS Method Parameters
| Parameter | Condition |
| LC Column | C18 reversed-phase (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | See Table 2 |
| Dwell Time | 200 ms[1] |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Rosuvastatin | 482.1 | 258.1 | 40 |
| Rosuvastatin-d6 (IS) | 488.2 | 258.2 | 40 |
Note: Rosuvastatin-d6 is used as the internal standard. The precursor ion reflects the addition of 6 daltons from deuterium labeling, while the product ion remains the same as the unlabeled compound due to the fragmentation pattern.[2]
Standard Solutions and Quality Control Samples
Stock solutions of Rosuvastatin and Rosuvastatin-d6 were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water.
Calibration curve standards and quality control (QC) samples were prepared by spiking known concentrations of Rosuvastatin into blank human plasma.
Protocols
Sample Preparation Protocol
-
Thaw: Thaw plasma samples and quality control samples at room temperature.
-
Spike: To 100 µL of plasma, add 25 µL of the internal standard working solution (Rosuvastatin-d6).
-
Precipitation: Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex: Vortex the mixture for 1 minute.
-
Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer: Transfer the supernatant to a clean vial.
-
Inject: Inject a portion of the supernatant into the LC-MS/MS system.
Data Analysis
The quantification of Rosuvastatin was performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve was constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards using a weighted linear regression model.
Method Validation Summary
The method was validated according to regulatory guidelines. A summary of the validation results is presented below.
Table 3: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Experimental Workflow and Signaling Pathway Diagrams
Caption: A flowchart illustrating the major steps in the quantitative analysis of Rosuvastatin in plasma.
Caption: A simplified diagram showing the mechanism of action of Rosuvastatin.
Conclusion
The LC-MS/MS method described in this application note is a highly sensitive, specific, and reliable for the quantitative analysis of Rosuvastatin in human plasma. The use of a deuterated internal standard and a simple protein precipitation sample preparation procedure makes this method robust and suitable for high-throughput analysis in a clinical or research setting. The detailed protocol and validation data demonstrate the method's capability to support pharmacokinetic and bioequivalence studies of Rosuvastatin.
References
Application Notes and Protocols for Rosuvastatin-d3 as an Internal Standard in Bioequivalence Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rosuvastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, and is widely prescribed to manage hyperlipidemia.[1][2][3][4] To ensure the therapeutic equivalence of generic formulations of rosuvastatin, regulatory agencies require bioequivalence (BE) studies. These studies compare the rate and extent of absorption of a test formulation to a reference formulation. A critical component of these studies is the accurate quantification of rosuvastatin in biological matrices, typically human plasma.
The use of a stable isotope-labeled internal standard (IS) is considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[5] Rosuvastatin-d3, a deuterated analog of rosuvastatin, is an ideal internal standard for BE studies due to its similar physicochemical properties to the analyte. Its use ensures high accuracy and precision by compensating for variability during sample preparation and analysis.[5]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in the bioanalytical method validation and sample analysis for rosuvastatin bioequivalence studies.
Experimental Protocols
Bioequivalence Study Design
-
Dosing: Administration of a single oral dose of the test and reference rosuvastatin formulations.[6][8]
-
Washout Period: A sufficient washout period, typically seven days, separates the two treatment periods.[6]
-
Blood Sampling: Blood samples are collected at predetermined time points, including pre-dose and at various intervals post-dose (e.g., up to 48 or 72 hours), to adequately characterize the pharmacokinetic profile of rosuvastatin.[6][8]
Bioanalytical Method: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of rosuvastatin in plasma due to its high sensitivity and selectivity.[10][11][12][13]
2.2.1. Sample Preparation
A robust sample preparation method is crucial for accurate and reproducible results. Liquid-liquid extraction (LLE) is a commonly employed technique.
Protocol for Liquid-Liquid Extraction:
-
Pipette a 300 µL aliquot of human plasma into a clean microcentrifuge tube.[10]
-
Add a specific volume of the this compound internal standard working solution.
-
Vortex the sample briefly to ensure homogeneity.
-
Add a suitable extraction solvent, such as diethyl ether or a mixture of diethyl ether and dichloromethane (7:3 v/v).[10][14]
-
Vortex the mixture for approximately 1 minute to facilitate the extraction of the analyte and internal standard into the organic phase.[14]
-
Centrifuge the sample at a high speed (e.g., 3,000 rpm) for 10 minutes to separate the organic and aqueous layers.[14]
-
Carefully transfer the organic supernatant to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
2.2.2. Chromatographic and Mass Spectrometric Conditions
The following table summarizes typical LC-MS/MS parameters for the analysis of rosuvastatin using this compound as an internal standard.
| Parameter | Condition |
| Chromatography | |
| LC System | Agilent 1200 Series or equivalent |
| Column | Xterra MS C18, or equivalent C18 reversed-phase column[10] |
| Mobile Phase | Gradient mixture of 15 µmol/L ammonium acetate in water and methanol[10] or Acetonitrile: 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min[10] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled |
| Mass Spectrometry | |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI)[10] or Positive ESI |
| Monitored Transitions | Rosuvastatin: m/z 482.1 → 258.1; Rosuvastatin-d6: m/z 488.2 → 264.2[12][13][15] |
| Collision Energy | Optimized for fragmentation (e.g., 40 eV for rosuvastatin)[12] |
Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). The key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria | Example Performance Data |
| Linearity | Correlation coefficient (r²) > 0.99 | Linear range of 0.05 to 42 µg/L for rosuvastatin[10] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; acceptable precision and accuracy | 0.05 µg/L for rosuvastatin[10] |
| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) | RSD < 13% for rosuvastatin[10] |
| Accuracy (Intra- and Inter-day) | % Bias within ±15% of the nominal concentration (±20% at LLOQ) | Deviation from expected values within -4.7% to 9.8% for rosuvastatin[10] |
| Recovery | Consistent and reproducible | Mean recovery of rosuvastatin and IS should be consistent across QC levels |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement | The matrix effect should be minimal and compensated for by the deuterated IS[5] |
| Stability | Analyte stable under various storage and handling conditions | Rosuvastatin is stable in human plasma after multiple freeze-thaw cycles and during long-term storage at -20°C[11] |
Visualizations
Experimental Workflow for a Rosuvastatin Bioequivalence Study
Caption: Step-by-step liquid-liquid extraction protocol.
LC-MS/MS Analytical Setup
Caption: Schematic of the LC-MS/MS instrumentation.
Conclusion
The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust, sensitive, and reliable approach for the quantification of rosuvastatin in human plasma for bioequivalence studies. The detailed protocols and validation data presented in these application notes serve as a comprehensive guide for researchers and scientists in the field of drug development. Adherence to these methodologies will ensure the generation of high-quality data that meets regulatory standards for the approval of generic rosuvastatin formulations.
References
- 1. scielo.br [scielo.br]
- 2. omicsonline.org [omicsonline.org]
- 3. Pharmacokinetics of Rosuvastatin: A Systematic Review of Randomised Controlled Trials in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. benchchem.com [benchchem.com]
- 6. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. annexpublishers.com [annexpublishers.com]
- 9. Pharmacokinetics and Bioequivalence Evaluation of Two Rosuvastatin Calcium 20 mg Tablets: A Single Oral Dose, Randomized-Sequence, Open-Label, Two-Period Crossover Study in Healthy Volunteers under Fasting Conditions [scirp.org]
- 10. Development and validation of a sensitive method for simultaneous determination of rosuvastatin and N-desmethyl rosuvastatin in human plasma using liquid chromatography/negative electrospray ionization/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. file.scirp.org [file.scirp.org]
- 13. Validated LC-MS/MS Method for the Determination of Rosuvastatin in Human Plasma: Application to a Bioequivalence Study in Chinese Volunteers [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Rosuvastatin-d3 in Pharmacokinetic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosuvastatin is a synthetic lipid-lowering agent that acts as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis[1][2]. Understanding its pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety[1]. Pharmacokinetic studies of rosuvastatin are essential for determining its bioavailability, half-life, peak plasma concentration (Cmax), and time to reach peak concentration (Tmax)[2][3].
Stable isotope-labeled internal standards are critical for accurate quantification of analytes in complex biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Rosuvastatin-d3, a deuterated analog of rosuvastatin, serves as an ideal internal standard in bioanalytical methods due to its similar physicochemical properties to the unlabeled drug, allowing for correction of variability during sample preparation and analysis. This document provides a detailed protocol for the use of this compound in pharmacokinetic assays of rosuvastatin in human plasma.
Experimental Protocols
A sensitive and selective LC-MS/MS method is the most common approach for the determination of rosuvastatin in biological samples[4]. The following protocol outlines a typical procedure for sample preparation, chromatographic separation, and mass spectrometric detection.
Materials and Reagents
-
Rosuvastatin reference standard
-
This compound (internal standard, IS)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid or ammonium acetate
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Organic extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of rosuvastatin and this compound in methanol at a concentration of 1 mg/mL[5].
-
Working Standard Solutions: Prepare a series of working standard solutions of rosuvastatin by serially diluting the primary stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) by diluting the primary stock solution.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the rosuvastatin working standards to create a calibration curve over a desired concentration range (e.g., 0.1 - 50 ng/mL)[5][6]. Prepare QC samples at low, medium, and high concentrations in a similar manner[5][7].
Sample Preparation
The following are two common methods for extracting rosuvastatin and this compound from plasma:
a) Protein Precipitation (PPT) [8]
-
To 200 µL of plasma sample (blank, CC, QC, or study sample), add 50 µL of the this compound internal standard working solution and vortex for 30 seconds.
-
Add 750 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 5 minutes.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase.
-
Vortex and transfer the solution to an autosampler vial for LC-MS/MS analysis.
b) Liquid-Liquid Extraction (LLE) [7][9]
-
To a known volume of plasma, add the this compound internal standard.
-
Add a specific volume of an immiscible organic solvent (e.g., ethyl ether or methyl-tert-butyl ether)[9][10].
-
Vortex vigorously to ensure thorough mixing and extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following table summarizes typical LC-MS/MS parameters for the analysis of rosuvastatin.
| Parameter | Typical Conditions |
| LC Column | C18 reverse-phase column (e.g., 50 mm x 4.6 mm, 5 µm)[8] |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile or MethanolGradient or isocratic elution can be used (e.g., 70:30 v/v B:A)[8] |
| Flow Rate | 0.4 mL/min[8] |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative[6][9] |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Rosuvastatin: m/z 482.1 → 258.1 (Positive Mode)[6]this compound: (Expected) m/z 485.1 → 261.1 (Positive Mode) |
Data Presentation
The following tables present a summary of quantitative data from various published methods for rosuvastatin pharmacokinetic assays.
Table 1: Summary of LC-MS/MS Method Parameters
| Parameter | Method 1[8] | Method 2[9] | Method 3[7] |
| Internal Standard | Rosuvastatin-d6 | Hydrochlorothiazide | Cilostazol |
| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction | Liquid-Liquid Extraction |
| Linearity Range (ng/mL) | 0.5 - 200 | 0.020 - 60.0 | 0.2 - 50.0 |
| LLOQ (ng/mL) | 0.5 | 0.020 | 0.2 |
| Ionization Mode | ESI (+) | ESI (-) | ESI (+) |
Table 2: Validation Data Summary
| Parameter | Method A[7] | Method B[5] |
| Intra-day Precision (RSD%) | 7.97 - 15.94 | < 11.9 |
| Inter-day Precision (RSD%) | 3.19 - 15.27 | - |
| Accuracy (Relative Error %) | < 3.7 | 92.8 - 109.3 |
| Extraction Recovery (%) | - | 96.3 (SLE) |
| Matrix Effect (%) | - | -36.7 (LLE), 12.7 (SLE) |
Visualizations
Experimental Workflow for Pharmacokinetic Assay
The following diagram illustrates the general workflow for a pharmacokinetic assay using this compound as an internal standard.
Caption: Workflow of a typical pharmacokinetic assay.
Logical Relationship in Bioanalytical Method Validation
This diagram shows the key components evaluated during the validation of a bioanalytical method for a pharmacokinetic assay.
Caption: Key parameters of bioanalytical method validation.
References
- 1. omicsonline.org [omicsonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of Rosuvastatin: A Systematic Review of Randomised Controlled Trials in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repositorio.unesp.br [repositorio.unesp.br]
- 5. A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative determination of rosuvastatin in human plasma by liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development, validation of liquid chromatography-tandem mass spectrometry method for simultaneous determination of rosuvastatin and metformin in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid chromatography/negative ion electrospray tandem mass spectrometry method for the quantification of rosuvastatin in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
Application Notes and Protocols for Rosuvastatin Sample Preparation and Analysis
These application notes provide detailed protocols for the extraction and quantification of Rosuvastatin from biological matrices, particularly human plasma. The described methods are essential for pharmacokinetic, bioequivalence, and clinical studies. The primary techniques covered include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supported Liquid Extraction (SLE), followed by analysis using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Introduction
Rosuvastatin is a synthetic HMG-CoA reductase inhibitor used to treat dyslipidemia.[1] Accurate measurement of Rosuvastatin in biological fluids like plasma is crucial for therapeutic drug monitoring and pharmacokinetic assessments.[2] Sample preparation is a critical step to remove interfering substances from the matrix and concentrate the analyte before instrumental analysis. This document outlines validated sample preparation techniques for reliable Rosuvastatin quantification.
Comparative Summary of Sample Preparation Techniques
The choice of sample preparation method depends on factors such as required sensitivity, sample throughput, cost, and the nature of the biological matrix. Below is a summary of common techniques with their performance metrics for Rosuvastatin analysis.
| Technique | Matrix | LLOQ (ng/mL) | Recovery (%) | Linearity (ng/mL) | Key Advantages | Key Disadvantages | Reference |
| Liquid-Liquid Extraction (LLE) | Human Plasma | 0.1 | ~60% | 0.1 - 20 | Low cost, clean extract | Time-consuming, potential for emulsions | [2][3] |
| Human Plasma | 0.05 | Not Reported | 0.05 - 25 | High throughput (automated) | Manual transfer can be challenging | [1][4] | |
| Human Plasma | 0.1 | Not Reported | 0.1 - 50 | Simple, one-step extraction | Use of volatile and flammable solvents | [5][6] | |
| Solid-Phase Extraction (SPE) | Human Plasma | 0.1 | >85% | 0.1 - 30 | High recovery and reproducibility, automation friendly | Higher cost per sample, potential for cartridge variability | [7][8] |
| Human Plasma | 1 | Not Reported | 1 - 1000 | Good for complex matrices | Method development can be complex | [9] | |
| Supported Liquid Extraction (SLE) | Human Plasma | 0.1 | 96.3% | 0.1 - 50 | High recovery, high throughput, reduced solvent use | Higher initial cost compared to LLE | [2][10] |
| Protein Precipitation (PPT) | Human Plasma | 30 | Not Reported | Not Reported | Simple, fast | Less clean extract, potential for matrix effects | [1] |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol
This protocol is based on a validated method for the quantification of Rosuvastatin in human plasma.[3]
Materials:
-
Human plasma (EDTA K2)
-
Rosuvastatin reference standard
-
Internal Standard (IS) solution (e.g., Estrone)
-
Acetic acid
-
Tetrabutyl ammonium hydroxide
-
Extraction solvent: Methyl tert-butyl ether (MTBE)
-
Reconstitution solvent: 2% formic acid in methanol (20:90, v/v)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 500 µL of human plasma into a clean polypropylene tube.
-
Add 200 µL of the internal standard solution.
-
Add 200 µL of 0.2 M ammonium formate buffer (pH 3.0).[1]
-
Vortex mix the sample for 30 seconds.
-
Add 1.5 mL of methyl tert-butyl ether.[1]
-
Shake the tubes for 15 minutes.[1]
-
Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.[1]
-
Carefully transfer the upper organic layer (approximately 900 µL) to a new tube.[1]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the reconstitution solvent.
-
Vortex for 30 seconds and inject into the UPLC-MS/MS system.
Solid-Phase Extraction (SPE) Protocol
This protocol utilizes a reversed-phase SPE cartridge for the extraction of Rosuvastatin from human plasma.[9]
Materials:
-
Human plasma
-
Rosuvastatin reference standard
-
Internal Standard (IS) solution (e.g., d6-rosuvastatin)
-
SPE cartridges (e.g., Thermo Scientific SOLA)
-
Methanol (MeOH)
-
0.1% (v/v) Formic acid in water
-
10% (v/v) Methanol in water
-
90% (v/v) Methanol in water
-
Positive pressure SPE manifold
-
Nitrogen evaporator
Procedure:
-
Conditioning: Condition the SPE cartridge with 1.0 mL of MeOH followed by 1.0 mL of water.[9]
-
Sample Loading: Load 100 µL of plasma sample (pre-spiked with IS) onto the conditioned cartridge and allow it to permeate under gravity.[9]
-
Washing:
-
Elution: Elute Rosuvastatin and the IS with 2 x 200 µL of 90% (v/v) MeOH.[9]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[9] Reconstitute the residue in 200 µL of 1:4 (v/v) MeOH-water.[9]
-
Inject the reconstituted sample into the UPLC-MS/MS system.
UPLC-MS/MS Analysis Conditions
The following are typical UPLC-MS/MS parameters for Rosuvastatin analysis.
-
UPLC System: Waters ACQUITY UPLC or similar
-
Column: Acquity UPLC HSS T3 column (3.0 mm × 100 mm, 1.8 µm) or equivalent[5]
-
Mobile Phase:
-
Gradient: A gradient elution is typically used.[5]
-
Flow Rate: 0.30 mL/min[5]
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Ion Electrospray (ESI+)[5]
-
MRM Transitions:
-
Rosuvastatin: m/z 482.3 → 258.2[4]
-
d6-Rosuvastatin (IS): Specific transition for the deuterated standard.
-
Visualized Workflows
Caption: Liquid-Liquid Extraction (LLE) Workflow for Rosuvastatin.
Caption: Solid-Phase Extraction (SPE) Workflow for Rosuvastatin.
Conclusion
The selection of a sample preparation technique for Rosuvastatin analysis should be based on the specific requirements of the study. LLE is a cost-effective method that provides clean extracts, while SPE offers higher recovery and is amenable to automation.[3][4][7] SLE emerges as a superior alternative to LLE, boasting excellent recovery and suitability for high-throughput applications.[2][10] For all methods, subsequent analysis by UPLC-MS/MS provides the necessary sensitivity and selectivity for accurate quantification of Rosuvastatin in biological matrices.[5] The protocols and data presented here serve as a comprehensive guide for researchers and scientists in the development and validation of bioanalytical methods for Rosuvastatin.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative determination of rosuvastatin in human plasma by ion pair liquid-liquid extraction using liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Automated liquid-liquid extraction method for high-throughput analysis of rosuvastatin in human EDTA K2 plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of Rosuvastatin, Rosuvastatin-5 S-lactone, and N-desmethyl Rosuvastatin in Human Plasma by UPLC-MS/MS and Its Application to Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. scitechjournals.com [scitechjournals.com]
- 8. Quantification of rosuvastatin in human plasma by automated solid-phase extraction using tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chromatographic Separation of Rosuvastatin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic separation of Rosuvastatin and its primary metabolites, including N-desmethyl Rosuvastatin and Rosuvastatin lactone. The information is compiled from various validated methods to assist in the development and implementation of analytical procedures for pharmacokinetic studies, impurity profiling, and quality control.
Introduction
Rosuvastatin is a synthetic lipid-lowering agent that acts as an inhibitor of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[1] The analysis of Rosuvastatin and its metabolites is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which directly influences its therapeutic efficacy and safety.[2] High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS), are powerful techniques for the quantification of these compounds in biological matrices and pharmaceutical formulations.[2]
The main metabolites of Rosuvastatin include N-desmethyl Rosuvastatin, which is pharmacologically less active than the parent drug, and Rosuvastatin lactone, a major degradation product.[3][4][5] This document outlines several chromatographic methods for their simultaneous determination.
Chromatographic Methods and Data
A variety of chromatographic conditions have been successfully employed for the separation of Rosuvastatin and its metabolites. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC)
HPLC methods are widely used for the routine analysis of Rosuvastatin and its related substances.
Table 1: HPLC Conditions for Separation of Rosuvastatin and Metabolites
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Sunfire C18 (250 x 4.6 mm, 5 µm)[4] | Nucleodur C8 (250 x 4.6 mm i.d., 5 µm particle size)[6] | Kromasil KR 100-5C18 (4.6 x 250 mm, 5 µm)[7] |
| Mobile Phase | Gradient mixture of Solvent A (10 mM ammonium acetate) and Solvent B (acetonitrile: methanol (50:50 v/v))[4] | 0.1M formic acid and methanol (25:75, v/v)[6] | 0.05 M formic acid and acetonitrile (55:45, v/v)[7] |
| Flow Rate | Not Specified | 1.0 mL/min[6] | 1.0 mL/min[7] |
| Detection | UV at 242 nm[4] | Photodiode array detector at 280 nm[6] | UV detector at 240 nm[7] |
| Run Time | 15 minutes[4] | 9 minutes[6] | Not Specified |
| Analytes | Rosuvastatin, Rosuvastatin lactone impurity[4] | Rosuvastatin, Fluvastatin (Internal Standard)[6] | Rosuvastatin, Ketoprofen (Internal Standard)[7] |
| Retention Times | Not specified | Rosuvastatin: 3.98 min, Fluvastatin: 7.78 min[6] | Rosuvastatin: 8.6 min, Ketoprofen: 12.5 min[7] |
Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers faster analysis times and improved resolution compared to traditional HPLC.
Table 2: UPLC Conditions for Separation of Rosuvastatin and Impurities
| Parameter | Method 1 |
| Column | Acquity BEH C18 (100mm x 2.1mm, 1.7µm)[1] |
| Mobile Phase | 0.1% Trifluoroacetic acid (TFA): Methanol[1] |
| Flow Rate | 0.3 mL/min[1] |
| Detection | 240 nm[1] |
| Run Time | 7.5 minutes[1] |
| Analytes | Rosuvastatin and its known impurities and degradants[1] |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity, making it ideal for the analysis of low-concentration metabolites in complex biological matrices like human plasma.[3]
Table 3: LC-MS/MS Conditions for Separation of Rosuvastatin and N-desmethyl Rosuvastatin
| Parameter | Method 1 | Method 2 | Method 3 |
| Chromatography | LC-ESI-MS/MS[3] | HPLC-MS/MS[8] | LC-MS/MS[9] |
| Column | HiChrom® C18 (150 x 3.0 mm, 3 µm)[3] | Not Specified | Kromosil, 5µ, 100x4.6mm[9] |
| Mobile Phase | 0.1% formic acid in acetonitrile and 0.1% formic acid in water (70:30 v/v)[3] | Not Specified | 5mM Ammonium acetate pH 3.5 : Acetonitrile (10:90v/v)[9] |
| Flow Rate | 300 µL/min[3] | Not Specified | 0.800 mL/min[9] |
| Run Time | 8 minutes (analytes separated in < 6 min)[3] | Not Specified | Not Specified |
| Internal Standard | Atorvastatin[3] | Not Specified | Fluconazole[9] |
| Detection | Positive ion electrospray tandem MS[3][8] | Positive mode by multiple reaction monitoring (MRM)[9] | |
| MRM Transitions (m/z) | Rosuvastatin: 482.20/288.20, IS: 307.20/220.10[9] | Not Specified | Not Specified |
| Linearity Range | Rosuvastatin: 0.2–20 ng/mL, NDM-rosuvastatin: 0.1–10 ng/mL[3] | N-desmethyl rosuvastatin: 0.5-30 ng/ml[8] | 24.979 - 5003.808 ng/mL[9] |
| LLOQ | Rosuvastatin: 0.2 ng/mL, NDM-rosuvastatin: 0.1 ng/mL[3] | N-desmethyl rosuvastatin: 0.5 ng/ml[8] | 0.1 ng/mL[9] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Rosuvastatin and Lactone Impurity
This protocol is based on the method described for the simultaneous determination of Rosuvastatin and its lactone impurity.[4]
1. Preparation of Solutions:
- Mobile Phase A: Prepare a 10 mM solution of ammonium acetate in HPLC-grade water.
- Mobile Phase B: Mix HPLC-grade acetonitrile and methanol in a 50:50 (v/v) ratio.
- Diluent: Prepare a suitable mixture of mobile phases for dissolving standards and samples.
- Standard Stock Solutions: Accurately weigh and dissolve Rosuvastatin calcium and Rosuvastatin lactone impurity in the diluent to prepare individual stock solutions of 1 mg/mL.
- System Suitability Solution: Prepare a solution containing 1 mg/mL of Rosuvastatin calcium and 0.15% w/w of the lactone impurity from the stock solutions.
2. Chromatographic System:
- Column: Sunfire C18 (250 x 4.6 mm, 5 µm).
- Detection: UV at 242 nm.
- Injection Volume: 10 µL.
- Gradient Program: Develop a suitable gradient program using Mobile Phase A and B to achieve separation.
3. Procedure:
- Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
- Inject the system suitability solution to verify resolution and other system performance parameters. The resolution between Rosuvastatin and the lactone impurity should be greater than 10.0.[4]
- Inject the standard and sample solutions.
- Quantify the analytes based on their peak areas.
Protocol 2: LC-MS/MS Method for Rosuvastatin and N-desmethyl Rosuvastatin in Human Plasma
This protocol is adapted from a validated method for pharmacokinetic studies.[3]
1. Preparation of Solutions:
- Mobile Phase: Mix 0.1% formic acid in acetonitrile and 0.1% formic acid in water in a 70:30 (v/v) ratio.[3]
- Internal Standard (IS) Working Solution: Prepare a 50 ng/mL solution of Atorvastatin in the mobile phase.
- Calibration Standards and Quality Control (QC) Samples: Prepare by spiking known concentrations of Rosuvastatin (0.2–20 ng/mL) and N-desmethyl Rosuvastatin (0.1–10 ng/mL) into blank human plasma.[3]
2. Sample Preparation (Protein Precipitation):
- To 200 µL of plasma sample, add 20 µL of the IS working solution (final concentration 50 ng/mL) and vortex for 10 seconds.[3]
- Add 580 µL of acetonitrile, vortex for 5 minutes for deproteination and extraction.[3]
- Centrifuge at 8000 rpm and 0°C for 10 minutes.[3]
- Transfer the supernatant to an autosampler vial.
3. Chromatographic and Mass Spectrometric System:
- Column: HiChrom® C18 (150 x 3.0 mm, 3 µm).[3]
- Flow Rate: 300 µL/min.[3]
- Injection Volume: 10 µL.[3]
- Mass Spectrometer: A tandem mass spectrometer with a positive ion electrospray source.
- Detection Mode: Multiple Reaction Monitoring (MRM). Set the appropriate precursor-to-product ion transitions for Rosuvastatin, N-desmethyl Rosuvastatin, and the internal standard.
4. Procedure:
- Equilibrate the LC system.
- Inject the extracted samples.
- Construct calibration curves by plotting the peak area ratio of the analyte to the IS against the nominal concentration.
- Determine the concentrations of Rosuvastatin and N-desmethyl Rosuvastatin in the unknown samples from the calibration curve.
Diagrams
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the analysis of Rosuvastatin in plasma by LC-MS/MS.
Logical Relationship of Analytical Method Components
Caption: Key components influencing the chromatographic separation of Rosuvastatin.
References
- 1. wisdomlib.org [wisdomlib.org]
- 2. omicsonline.org [omicsonline.org]
- 3. tandfonline.com [tandfonline.com]
- 4. asianjpr.com [asianjpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Quantification of the N-desmethyl metabolite of rosuvastatin in human plasma by automated SPE followed by HPLC with tandem MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
Application Notes & Protocols: Development of a Validated Bioanalytical Method for Rosuvastatin in Human Plasma
<
Audience: Researchers, scientists, and drug development professionals.
Introduction
Experimental Protocols
Materials and Reagents
-
Rosuvastatin reference standard
-
Rosuvastatin-d6 (internal standard, IS)[6]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)[2]
-
Ammonium acetate (analytical grade)
-
Water (Milli-Q or equivalent)
-
Drug-free human plasma (with EDTA as anticoagulant)[4]
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve rosuvastatin and rosuvastatin-d6 in methanol to obtain primary stock solutions of 1 mg/mL each.[7] Store these solutions at -20°C.[8]
-
Working Standard Solutions: Prepare a series of working standard solutions of rosuvastatin by serially diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water.[8]
-
Internal Standard (IS) Working Solution: Dilute the rosuvastatin-d6 primary stock solution with 50% methanol to achieve a final concentration of 100 ng/mL.[8]
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol utilizes a solid-phase extraction (SPE) method for sample clean-up and concentration.[4][6]
-
Conditioning: Condition a C18 SPE cartridge by passing 1.0 mL of methanol followed by 1.0 mL of water.[1]
-
Sample Loading: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the IS working solution (100 ng/mL). Vortex briefly. Load the entire mixture onto the conditioned SPE cartridge.[1]
-
Washing: Wash the cartridge with 500 µL of 0.1% (v/v) formic acid, followed by 500 µL of 10% (v/v) methanol to remove interfering substances.[1]
-
Elution: Elute the analyte and internal standard with two aliquots of 200 µL of 90% (v/v) methanol.[1]
-
Evaporation and Reconstitution: Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of a 1:4 (v/v) methanol-water mixture.[1]
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.
Table 1: Chromatographic Conditions
| Parameter | Value |
| LC System | Agilent 1200 series or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 4 µm)[4] |
| Mobile Phase | 5mM Ammonium acetate (pH 3.5) and Acetonitrile (20:80, v/v)[6] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | ~6 minutes[4] |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole (e.g., AB Sciex API 4000)[9] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3] |
| Ion Spray Voltage | 5000 V[9] |
| Source Temperature | 400°C[9] |
| MRM Transitions | Rosuvastatin: m/z 482.1 → 258.1; Rosuvastatin-d6: m/z 488.2 → 258.2[9] |
| Dwell Time | 200 ms[10] |
| Collision Energy | Optimized for specific instrument (e.g., ~40 V for Rosuvastatin)[9] |
Method Validation
The bioanalytical method was validated according to the FDA guidelines, encompassing selectivity, linearity, accuracy, precision, recovery, and stability.[10][11]
Linearity
The calibration curve was constructed by plotting the peak area ratio of rosuvastatin to the internal standard against the nominal concentration of the calibration standards.
Table 3: Linearity and Range
| Analyte | Range | Correlation Coefficient (r²) |
| Rosuvastatin | 0.51 - 100.9 ng/mL | ≥ 0.99[6] |
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on three different occasions.
Table 4: Summary of Accuracy and Precision Data
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low (e.g., 3 ng/mL) | < 15% | < 15% | 85-115% |
| Medium (e.g., 400 ng/mL) | < 15% | < 15% | 85-115% |
| High (e.g., 750 ng/mL) | < 15% | < 15% | 85-115% |
Data compiled from representative validation studies.[1][4][11]
Recovery and Matrix Effect
The extraction recovery of rosuvastatin from human plasma was determined by comparing the peak areas of pre-extraction spiked samples to post-extraction spiked samples.
Table 5: Extraction Recovery
| Analyte | Concentration Level | Mean Recovery (%) |
| Rosuvastatin | Low | > 85%[8] |
| High | > 85%[8] |
The matrix effect was assessed to ensure that endogenous plasma components did not interfere with the ionization of the analyte or internal standard.
Stability
The stability of rosuvastatin in human plasma was evaluated under various conditions to ensure the integrity of the samples during storage and processing.
Table 6: Stability Data
| Stability Condition | Duration | Result |
| Freeze-Thaw | 3 cycles | Stable[4] |
| Short-Term (Room Temp) | 24 hours | Stable[4] |
| Long-Term (-70°C) | 138 days | Stable[4] |
| Post-Preparative (Autosampler) | 8 hours | Stable[4] |
Visualized Workflows
Caption: Workflow for Rosuvastatin Bioanalysis.
Caption: Key Parameters of Method Validation.
Conclusion
The described LC-MS/MS method is simple, rapid, sensitive, and specific for the quantification of rosuvastatin in human plasma.[1] The validation results demonstrate that the method is accurate, precise, and reliable, meeting the acceptance criteria set by regulatory guidelines.[6][11] This robust method is suitable for application in clinical trials, including pharmacokinetic and bioequivalence studies of rosuvastatin.[4][10]
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. omicsonline.org [omicsonline.org]
- 3. Validated LC-MS/MS Method for the Determination of Rosuvastatin in Human Plasma: Application to a Bioequivalence Study in Chinese Volunteers [scirp.org]
- 4. scielo.br [scielo.br]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. researchgate.net [researchgate.net]
- 7. A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development, validation of liquid chromatography-tandem mass spectrometry method for simultaneous determination of rosuvastatin and metformin in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. Quantitative determination of rosuvastatin in human plasma by liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Rosuvastatin-d3 in Clinical Trial Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosuvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] It is widely prescribed to lower low-density lipoprotein (LDL) cholesterol and reduce the risk of cardiovascular events.[2] Accurate and reliable quantification of rosuvastatin in biological matrices is crucial during clinical trials to assess its pharmacokinetics, bioavailability, and bioequivalence. The use of a stable isotope-labeled internal standard, such as Rosuvastatin-d3, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] This internal standard closely mimics the physicochemical properties and chromatographic behavior of the unlabeled analyte, rosuvastatin, thereby compensating for variability in sample preparation and matrix effects.[4]
This compound is a deuterated form of rosuvastatin.[3] Stable isotope labeling does not alter the chemical properties of the molecule, making it an ideal internal standard for mass spectrometry-based quantification.[5]
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C22H25D3FN3O6S |
| Molecular Weight | 484.58 g/mol |
| Appearance | White to off-white solid |
| Solubility | Sparingly soluble in water and methanol |
| Primary Use | Internal standard for quantitative analysis of rosuvastatin by LC-MS or GC-MS[3] |
Mechanism of Action of Rosuvastatin
Rosuvastatin exerts its lipid-lowering effect by competitively inhibiting HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical precursor in the cholesterol synthesis pathway in the liver.[6] Inhibition of this step leads to a decrease in hepatic cholesterol synthesis, which in turn upregulates the expression of LDL receptors on hepatocytes. This increased receptor expression enhances the clearance of LDL cholesterol from the circulation.[7]
Experimental Workflow for Clinical Sample Analysis
The bioanalysis of clinical trial samples for rosuvastatin quantification using this compound as an internal standard typically follows a standardized workflow to ensure data integrity and compliance with regulatory guidelines.
Detailed Experimental Protocol
This protocol provides a generalized procedure for the quantification of rosuvastatin in human plasma using this compound as an internal standard, based on common methodologies found in the literature. Method validation should be performed according to regulatory guidelines (e.g., FDA, EMA).
1. Materials and Reagents
-
Rosuvastatin reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or ammonium acetate
-
Human plasma (drug-free, for calibration standards and quality controls)
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
-
Liquid-liquid extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate)
2. Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of rosuvastatin and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of rosuvastatin by serially diluting the primary stock solution with a suitable solvent (e.g., 50:50 methanol:water) to cover the desired calibration range.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) by diluting the primary stock solution.
3. Preparation of Calibration Standards and Quality Control Samples
-
Spike blank human plasma with the appropriate rosuvastatin working standard solutions to prepare calibration standards at a minimum of six different concentration levels.
-
Prepare quality control (QC) samples in blank human plasma at a minimum of three concentration levels (low, medium, and high).
4. Sample Preparation (Protein Precipitation Method)
-
To 100 µL of plasma sample (unknown, calibration standard, or QC), add 25 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute, then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.
5. LC-MS/MS Instrumentation and Conditions
The following table summarizes typical LC-MS/MS parameters for the analysis of rosuvastatin. These should be optimized for the specific instrumentation used.
| Parameter | Typical Conditions |
| LC Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water or 5 mM Ammonium acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.5 mL/min |
| Gradient | Isocratic or gradient elution |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Rosuvastatin) | m/z 482.2 → 258.2 (Positive Ion Mode) |
| MRM Transition (this compound) | m/z 485.3 → 261.2 (Positive Ion Mode) |
Quantitative Data Summary
The following tables present a summary of quantitative data from various validated bioanalytical methods for rosuvastatin in human plasma.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Method Reference | Linearity Range (ng/mL) | LLOQ (ng/mL) | Internal Standard |
| Method A | 0.1 - 60 | 0.1 | Gliclazide[8] |
| Method B | 0.2 - 50 | 0.2 | Cilostazol[1] |
| Method C | 1.0 - 50.0 | 1.0 | Atorvastatin[8] |
| Method D | 0.51 - 100.9 | 0.51 | Rosuvastatin-d6[9] |
| Method E | 0.02 - 60.0 | 0.02 | Hydrochlorothiazide[7] |
Table 2: Precision and Accuracy Data for Quality Control Samples
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Low | 0.2 | < 15% | < 15% | ± 15% |
| Medium | 5 | < 15% | < 15% | ± 15% |
| High | 50 | < 15% | < 15% | ± 15% |
Note: The values in Table 2 represent typical acceptance criteria for bioanalytical method validation as per regulatory guidelines. Specific values may vary between different validated methods.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based bioanalysis provides a robust and reliable method for the quantification of rosuvastatin in clinical trial samples. The detailed protocols and compiled data in these application notes serve as a comprehensive resource for researchers and scientists in the field of drug development, ensuring accurate and reproducible results in pharmacokinetic and bioequivalence studies. Adherence to validated methods and regulatory guidelines is paramount for the successful application of this methodology in a clinical setting.
References
- 1. Rosuvastatin - Wikipedia [en.wikipedia.org]
- 2. assets.hpra.ie [assets.hpra.ie]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|lookchem [lookchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Rosuvastatin Calcium? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Rosuvastatin-d3 in Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosuvastatin, a potent inhibitor of HMG-CoA reductase, is widely prescribed to manage dyslipidemia. Its pharmacokinetic profile is characterized by minimal metabolism, primarily mediated by CYP2C9 and to a lesser extent CYP2C19, with approximately 90% of the drug excreted unchanged.[1] A significant aspect of rosuvastatin's disposition involves active transport processes. It is a substrate for the hepatic uptake transporters Organic Anion Transporting Polypeptide 1B1 (OATP1B1) and OATP1B3, as well as the efflux transporter Breast Cancer Resistance Protein (BCRP) located in the intestine and liver.[2][3] This reliance on transport proteins makes rosuvastatin an ideal probe substrate for investigating potential drug-drug interactions (DDIs) involving these pathways.
The use of a stable isotope-labeled internal standard, such as Rosuvastatin-d3, is a cornerstone of modern bioanalytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of rosuvastatin in biological matrices.[4] In the context of DDI studies, this compound serves a dual purpose. While it is commonly used as an internal standard for the precise measurement of unlabeled rosuvastatin, it can also be employed directly as the probe substrate. This approach offers the advantage of distinguishing the administered probe from any endogenous or contaminating rosuvastatin, thereby enhancing the accuracy of pharmacokinetic assessments.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in both in vitro and in vivo DDI studies to evaluate the inhibitory potential of investigational drugs on key transport proteins.
Metabolic and Transport Pathways of Rosuvastatin
Rosuvastatin's interaction with metabolic enzymes and transporters is crucial for understanding its DDI potential. The following diagram illustrates the key pathways involved in its absorption, distribution, metabolism, and excretion (ADME).
Caption: Rosuvastatin absorption, metabolism, and transport pathways.
Quantitative Data from DDI Studies
The following tables summarize quantitative data from various in vitro and in vivo DDI studies involving rosuvastatin. This data is essential for contextualizing the results of new DDI studies and for building predictive models.
Table 1: In Vitro Inhibition of Rosuvastatin Transport
| Investigational Drug | Transporter | Test System | Probe Substrate | IC50 (µM) | Reference |
| Glyburide | OATP1B1 | HEK293-OATP1B1 | Rosuvastatin | 1.9 | [5] |
| Glimepiride | OATP1B1 | HEK293-OATP1B1 | Rosuvastatin | 3.6 | [5] |
| Troglitazone | OATP1B1 | HEK293-OATP1B1 | Rosuvastatin | 0.6 | [5] |
| Pioglitazone | OATP1B1 | HEK293-OATP1B1 | Rosuvastatin | 11.2 | [5] |
| Fostamatinib | BCRP | Caco-2 cells | Rosuvastatin | 0.05 | [3] |
| Eltrombopag | BCRP | Caco-2 cells | Rosuvastatin | 0.1 | [3] |
| Darunavir | BCRP | Caco-2 cells | Estrone-3-sulfate | 143 | [6] |
| Lopinavir | BCRP | Caco-2 cells | Estrone-3-sulfate | 15.5 | [6] |
| Clopidogrel | BCRP | Caco-2 cells | Rosuvastatin | >100 | [3] |
| Ezetimibe | BCRP | Caco-2 cells | Rosuvastatin | >100 | [3] |
| Fenofibrate | BCRP | Caco-2 cells | Rosuvastatin | >100 | [3] |
| Fluconazole | BCRP | Caco-2 cells | Rosuvastatin | >100 | [3] |
| Scutellarin | OATP1B1 | OATP1B1-HEK293T | Rosuvastatin | 60.53 | [7] |
Table 2: In Vivo Pharmacokinetic DDI with Rosuvastatin
| Co-administered Drug | Rosuvastatin Dose | Co-administered Drug Dose | AUC Ratio (Drug + Rosuvastatin / Rosuvastatin alone) | Cmax Ratio (Drug + Rosuvastatin / Rosuvastatin alone) | Reference |
| Fostamatinib | 10 mg | 100 mg BID | 1.96 | 1.88 | [3] |
| Tanjin | 5 mg | 2.5 g | 0.81 | 0.73 | [8][9] |
| Emvododstat | 20 mg | 100 mg BID | 1.07 | 1.15 | [10] |
| Pirtobrutinib | Not Specified | Not Specified | 2.4 | 2.46 | [11] |
| Cyclosporine | 10 mg | 200 mg BID | 7.1 | 11 | [12] |
| Gemfibrozil | 80 mg | 600 mg BID | 1.9 | 2.2 | [13] |
| Teriflunomide | 10 mg | 70 mg | >2.5 | Not Reported | [13] |
| Enasidenib | 5 mg | 100 mg | >2.4 | Not Reported | [13] |
| Capmatinib | 10 mg | 400 mg | >2.1 | Not Reported | [13] |
| Febuxostat | 10 mg | 120 mg | >1.9 | Not Reported | [13] |
Experimental Protocols
The following are detailed protocols for conducting in vitro and in vivo DDI studies using this compound as the probe substrate.
In Vitro OATP1B1 Inhibition Assay
This protocol describes a method to assess the inhibitory potential of a test compound on OATP1B1-mediated uptake of this compound in stably transfected HEK293 cells.
Caption: Workflow for an in vitro OATP1B1 inhibition assay.
Methodology:
-
Cell Culture:
-
Culture HEK293 cells stably transfected with OATP1B1 (and mock-transfected control cells) in appropriate media.
-
Seed cells into 96-well poly-D-lysine coated plates at a suitable density and incubate for 24 hours.
-
-
Inhibition Assay:
-
Prepare a stock solution of this compound and the test compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Pre-incubate the cells with HBSS containing the test compound at various concentrations (or a known inhibitor like cyclosporine A as a positive control) for 10 minutes at 37°C.
-
Initiate the uptake by adding pre-warmed HBSS containing this compound (at a concentration below its Km, e.g., 1 µM) and the test compound.
-
Incubate for a short period (e.g., 2 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold HBSS.
-
-
Sample Analysis:
-
Lyse the cells with a suitable lysis buffer containing an internal standard (e.g., a different deuterated statin or a structurally similar compound).
-
Determine the intracellular concentration of this compound using a validated LC-MS/MS method.
-
Measure the protein concentration in each well to normalize the uptake data.
-
-
Data Analysis:
-
Calculate the net uptake by subtracting the uptake in mock-transfected cells from that in OATP1B1-expressing cells.
-
Determine the percent inhibition of OATP1B1-mediated transport by the test compound at each concentration relative to the vehicle control.
-
Calculate the IC50 value by fitting the concentration-inhibition data to a four-parameter logistic model.
-
In Vivo Pharmacokinetic DDI Study in Rats
This protocol outlines a typical crossover study design in rats to evaluate the effect of a co-administered drug on the pharmacokinetics of this compound.
Caption: Workflow for an in vivo pharmacokinetic DDI study in rats.
Methodology:
-
Animals and Dosing:
-
Use male Wistar rats (or another appropriate strain) and allow for an acclimatization period.
-
Employ a crossover design where each animal serves as its own control.
-
In the first period, administer an oral dose of this compound (e.g., 5 mg/kg) along with the vehicle for the test compound to one group, and this compound with the test compound to the other group.
-
After a suitable washout period (e.g., one week), administer the treatments in a crossover manner.
-
-
Blood Sampling:
-
Collect serial blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.[4] Use a suitable internal standard.
-
-
Pharmacokinetic and Statistical Analysis:
-
Calculate the pharmacokinetic parameters for this compound, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and elimination half-life (t1/2), using non-compartmental analysis.
-
Determine the geometric mean ratios of AUC and Cmax for this compound with and without the co-administered drug.
-
Perform statistical analysis to assess the significance of any observed differences in pharmacokinetic parameters.
-
LC-MS/MS Bioanalytical Method for this compound
A robust and validated bioanalytical method is critical for the accurate quantification of this compound.
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard.
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (to be determined based on the specific deuteration pattern).
-
Internal Standard: Precursor ion > Product ion.
-
Method Validation:
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Conclusion
The use of this compound as a probe substrate in DDI studies provides a robust and sensitive tool for assessing the potential of new chemical entities to inhibit key drug transporters such as OATP1B1 and BCRP. The detailed protocols and compiled quantitative data in these application notes serve as a valuable resource for researchers in the field of drug development, facilitating the design and interpretation of critical DDI studies. Adherence to these standardized methodologies will contribute to a more accurate prediction of clinical DDI risk and enhance the safety assessment of new drug candidates.
References
- 1. Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solitary Inhibition of the Breast Cancer Resistance Protein Efflux Transporter Results in a Clinically Significant Drug-Drug Interaction with Rosuvastatin by Causing up to a 2-Fold Increase in Statin Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 5. Drug-drug interactions between rosuvastatin and oral antidiabetic drugs occurring at the level of OATP1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic in vitro studies indicate that the clinical drug-drug interactions between protease inhibitors and rosuvastatin are driven by inhibition of intestinal BCRP and hepatic OATP1B1 with minimal contribution from OATP1B3, NTCP and OAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scutellarin inhibition of the rosuvastatin uptake in rat hepatocytes and the competition for organic anion transporting polypeptide 1B1 in HEK293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Drug Interaction Between Rosuvastatin and Tanjin in Healthy Volunteers and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic Drug Interaction Between Rosuvastatin and Tanjin in Healthy Volunteers and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A pharmacokinetic drug–drug interaction study between rosuvastatin and emvododstat, a potent anti‐SARS‐CoV‐2 (COVID‐19) DHODH (dihydroorotate dehydrogenase) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BCRP Inhibition | Evotec [evotec.com]
standard operating procedure for Rosuvastatin quantification
Application Note: Quantification of Rosuvastatin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rosuvastatin is a synthetic lipid-lowering agent that competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] It is widely prescribed to reduce elevated low-density lipoprotein (LDL) cholesterol, total cholesterol, and triglycerides, thereby lowering the risk of cardiovascular disease.[1][3] Accurate and precise quantification of Rosuvastatin in bulk drug, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and bioequivalence assessment. This application note provides detailed standard operating procedures for the quantification of Rosuvastatin using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.
Mechanism of Action of Rosuvastatin
Rosuvastatin primarily acts in the liver to lower cholesterol levels. It competitively inhibits HMG-CoA reductase, which is responsible for converting HMG-CoA to mevalonate, a precursor of cholesterol.[3][4] This inhibition leads to a decrease in hepatic cholesterol synthesis. In response to the reduced intracellular cholesterol, liver cells upregulate the expression of LDL receptors on their surface.[4] This increases the uptake of LDL cholesterol from the bloodstream into the liver, ultimately lowering plasma LDL levels.[1][3]
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Rosuvastatin LC-MS Analysis
Welcome to the technical support center for Rosuvastatin LC-MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and overcome common matrix effect challenges.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact Rosuvastatin analysis?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, and salts in a plasma sample.[1] Matrix effects occur when these co-eluting components interfere with the ionization of Rosuvastatin, leading to either ion suppression or enhancement.[1][2] This interference can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[2][3] Specifically, high lipid content in plasma from obese or hyperlipidemic patients can affect assay specificity and recovery.[4]
Q2: How can I determine if my Rosuvastatin analysis is affected by matrix effects?
A2: The presence of matrix effects can be evaluated by comparing the peak area of an analyte in a post-extraction spiked sample (analyte added to the extracted blank matrix) to the peak area of the analyte in a neat solution at the same concentration.[5][6] A significant difference between these responses indicates the presence of ion suppression or enhancement. Another common technique is the post-column infusion method.[2]
Q3: What are the most common sample preparation techniques to minimize matrix effects for Rosuvastatin?
A3: The most frequently employed techniques are Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[7] Supported Liquid Extraction (SLE) is another effective method that has shown advantages over traditional LLE.[8] The choice of method depends on the complexity of the matrix, the required sensitivity, and throughput needs.
Q4: Which sample preparation method is superior for reducing matrix effects in Rosuvastatin plasma analysis?
A4: While the "best" method can be application-dependent, studies have shown that more rigorous cleanup techniques like SPE and SLE are generally more effective at reducing matrix effects than simpler methods like protein precipitation. For instance, one study directly comparing Supported Liquid Extraction (SLE) to Liquid-Liquid Extraction (LLE) found that SLE resulted in a significantly lower absolute matrix effect and higher extraction recovery.[8] Another study highlighted the effectiveness of a specific SPE product in achieving high recovery and the absence of significant matrix interfering effects.[9]
Troubleshooting Guide
Issue 1: Poor reproducibility and accuracy in my Rosuvastatin quantification.
-
Possible Cause: Significant matrix effects, particularly ion suppression.
-
Troubleshooting Steps:
-
Evaluate Matrix Effect: Quantify the extent of ion suppression or enhancement using the post-extraction spike method as described in Q2.
-
Optimize Sample Preparation: If significant matrix effects are confirmed, enhance your sample cleanup. Consider switching from protein precipitation to a more robust method like SPE or SLE.
-
Chromatographic Separation: Modify your LC method to improve the separation of Rosuvastatin from co-eluting matrix components. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.[2]
-
Internal Standard Selection: Ensure you are using a suitable internal standard (IS), ideally a stable isotope-labeled version of Rosuvastatin (e.g., Rosuvastatin-d6), to compensate for matrix variations.[5][8][10]
-
Issue 2: Low recovery of Rosuvastatin during sample preparation.
-
Possible Cause: Suboptimal extraction conditions.
-
Troubleshooting Steps:
-
Review Extraction Protocol: For LLE, ensure the pH of the sample and the choice of extraction solvent are appropriate for Rosuvastatin. For SPE, verify that the conditioning, loading, washing, and elution steps are optimized for the specific sorbent and analyte.
-
Compare Extraction Methods: Different methods yield different recoveries. The table below summarizes recovery data from various studies to help guide your method selection.
-
Data Presentation: Comparison of Sample Preparation Methods
| Sample Preparation Method | Analyte/Internal Standard | Matrix | Average Recovery (%) | Precision (%RSD) | Key Findings | Reference |
| Supported Liquid Extraction (SLE) | Rosuvastatin | Human Plasma | 96.3 | 11.9 | Superior recovery and lower matrix effect compared to LLE. | [8] |
| Liquid-Liquid Extraction (LLE) | Rosuvastatin | Human Plasma | 60.0 | 13.6 | Lower recovery compared to SLE. | [8] |
| Solid Phase Extraction (SPE) | Rosuvastatin | Human Plasma | 99.3 | 4.88 | Demonstrated high and consistent recovery with minimal matrix effects. | [9] |
| Protein Precipitation | Rosuvastatin | Human Plasma | 93.66 - 95.02 | 3.26 - 4.65 | Simple and fast, but may be more susceptible to matrix effects. | [5] |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Rosuvastatin in Human Plasma
-
Source: Based on a method described by Thermo Fisher Scientific.[9]
-
Materials:
-
SOLA™ 96-well SPE plate
-
Methanol (MeOH)
-
Water
-
0.1% (v/v) Formic Acid
-
10% (v/v) Methanol
-
90% (v/v) Methanol
-
Human plasma samples
-
Rosuvastatin-d6 internal standard
-
-
Procedure:
-
Conditioning: Condition the SPE plate with 1.0 mL of MeOH followed by 1.0 mL of water.
-
Sample Loading: Load 100 µL of the plasma sample (pre-spiked with internal standard).
-
Washing:
-
Wash with 500 µL of 0.1% (v/v) formic acid.
-
Wash with 500 µL of 10% (v/v) MeOH.
-
-
Elution: Elute Rosuvastatin with two aliquots of 200 µL of 90% (v/v) MeOH.
-
Dry Down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
-
Protocol 2: Supported Liquid Extraction (SLE) for Rosuvastatin in Human Plasma
-
Source: Based on a method developed for rapid and cost-effective analysis.[8]
-
Materials:
-
SLE plate/cartridge
-
EDTA plasma samples
-
Rosuvastatin-d6 internal standard
-
Extraction solvent (e.g., methyl tert-butyl ether)
-
-
Procedure:
-
Sample Pre-treatment: Spike plasma samples with the internal standard.
-
Loading: Load the pre-treated plasma onto the SLE plate and allow it to absorb for a specified time.
-
Elution: Apply the extraction solvent and collect the eluate.
-
Dry Down & Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS analysis.
-
Visualizations
Caption: Experimental workflow for Rosuvastatin LC-MS analysis.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development, validation of liquid chromatography-tandem mass spectrometry method for simultaneous determination of rosuvastatin and metformin in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.scirp.org [file.scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. researchgate.net [researchgate.net]
improving peak shape and resolution for Rosuvastatin-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of Rosuvastatin-d3, focusing on improving peak shape and resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (tailing or fronting) for this compound?
Poor peak shape is a frequent issue in HPLC analysis. For this compound, the primary causes include:
-
Secondary Silanol Interactions: Residual, un-endcapped silanol groups on silica-based columns can interact with basic analytes like Rosuvastatin, causing peak tailing.[1][2]
-
Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa (approximately 4.6 for Rosuvastatin), it can exist in both ionized and non-ionized forms, leading to peak distortion.[2][3]
-
Column Overload: Injecting too much sample can saturate the stationary phase, often resulting in peak fronting.[4][5]
-
Extra-Column Volume: Excessive tubing length or a void at the head of the column can cause band broadening and asymmetrical peaks.[2][4]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.
Q2: How can I improve the resolution between this compound and its related impurities or metabolites?
Improving resolution requires optimizing the separation conditions. Key strategies include:
-
Mobile Phase Composition: Adjusting the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer can significantly impact resolution. Acetonitrile often provides better peak shape than methanol for Rosuvastatin.[6]
-
pH Adjustment: Lowering the mobile phase pH (e.g., to around 3.0-3.5) ensures that Rosuvastatin (an acidic compound) remains in its non-ionized form, which can improve retention and resolution on a reversed-phase column.[3][6]
-
Column Chemistry: Utilizing a high-quality, end-capped C8 or C18 column is crucial. C8 columns may offer different selectivity compared to C18 and can sometimes provide better resolution from closely eluting impurities.[6]
-
Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.
-
Temperature Control: Operating the column at a controlled, elevated temperature can improve efficiency and peak shape, but it should be used cautiously as high temperatures can degrade silica-based columns, especially at a high pH.[5][7]
Q3: My this compound peak is showing significant tailing. What are the immediate troubleshooting steps?
Peak tailing for basic compounds is often due to interactions with the stationary phase.
-
Lower the Mobile Phase pH: Adjust the pH to be at least one unit below the pKa of Rosuvastatin (~4.6) to suppress the ionization of residual silanols and ensure the analyte is protonated.[3]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with robust end-capping minimize the number of available silanol groups, reducing tailing.[2]
-
Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites.
-
Check for Column Contamination: Impurities from previous samples can create active sites. Flush the column with a strong solvent to remove contaminants.[4]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Poor Peak Shape
This guide provides a systematic approach to troubleshooting common peak shape problems.
Caption: Troubleshooting workflow for common peak shape issues.
Guide 2: Understanding Chemical Interactions Leading to Peak Tailing
Peak tailing for this compound on silica-based columns is often caused by unwanted ionic interactions with deprotonated silanol groups.
References
- 1. youtube.com [youtube.com]
- 2. chromtech.com [chromtech.com]
- 3. repositorio.unesp.br [repositorio.unesp.br]
- 4. acdlabs.com [acdlabs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Rosuvastatin-d3 SPE Troubleshooting
Welcome to the technical support center for Solid Phase Extraction (SPE) of Rosuvastatin-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their experimental workflow for improved analyte recovery.
Frequently Asked Questions (FAQs)
Q1: What is a typical recovery rate for this compound using SPE?
A1: The absolute recovery for Rosuvastatin from human plasma using SPE has been reported to be greater than 50.14%.[1][2][3] However, recovery rates can vary significantly based on the SPE sorbent, protocol, and sample matrix. A well-optimized method should aim for a recovery of over 80%.
Q2: What type of SPE cartridge is recommended for this compound extraction?
A2: Reversed-phase sorbents are commonly used for the extraction of Rosuvastatin. A protocol using a Thermo Scientific SOLA 96-well plate, which is a type of reversed-phase sorbent, has been successfully applied for the determination of rosuvastatin in human plasma.[4] Mixed-mode polymeric sorbents can also be effective.
Q3: What is the importance of the internal standard (IS), this compound?
A3: this compound is a stable isotope-labeled internal standard. It is chemically identical to Rosuvastatin but has a different mass due to the deuterium atoms. Using an internal standard is crucial for accurate quantification as it helps to correct for analyte loss during sample preparation and instrumental analysis, as well as for matrix effects.
Q4: Can the pH of the sample affect the recovery of this compound?
A4: Yes, the pH of the sample is a critical parameter. Rosuvastatin is an acidic compound, and its degree of ionization is pH-dependent. Adjusting the sample pH can significantly impact its retention on the SPE sorbent. For reversed-phase SPE, a lower pH (e.g., using 0.1% formic acid in the wash step) can help in retaining the analyte in its non-ionized form.[4] However, some studies suggest that statins can be better extracted at a neutral pH on mixed-mode polymeric sorbents. It is advisable to optimize the pH for your specific sorbent and matrix.
Q5: How can I prevent the degradation of Rosuvastatin during the SPE process?
A5: Rosuvastatin can degrade into its lactone form, and this degradation can be influenced by solvent type and pH.[5] The use of protic solvents like methanol for extraction has been shown to stabilize both Rosuvastatin and its lactone form.[5] Conversely, aprotic solvents or acidic aqueous mobile phases can promote the conversion between the two forms.[5] It is also important to handle samples appropriately, for instance by keeping them at a low temperature.
Troubleshooting Guide: Low Recovery of this compound
This guide addresses specific issues that can lead to low recovery of this compound during SPE.
Issue 1: Analyte is lost during the sample loading step (breakthrough).
Possible Causes & Solutions:
-
Inadequate Cartridge Conditioning: The sorbent must be properly solvated to ensure proper retention of the analyte.
-
Solution: Ensure the cartridge is conditioned with an appropriate organic solvent (e.g., methanol) followed by an equilibration step with an aqueous solution similar in composition to the sample matrix.[6]
-
-
Sample Loading Flow Rate is Too High: A high flow rate can prevent the analyte from having sufficient interaction time with the sorbent.
-
Solution: Decrease the sample loading flow rate. A typical starting point is 1.0 mL/minute.[4]
-
-
Incorrect Sample pH: If the analyte is in its ionized form, it may not be well-retained on a reversed-phase sorbent.
-
Solution: Adjust the pH of the sample to suppress the ionization of Rosuvastatin (acidify the sample).
-
-
Sample Solvent is Too Strong: If the sample is dissolved in a solvent with high organic content, it can compete with the analyte for binding to the sorbent.
-
Solution: Dilute the sample with a weaker solvent (e.g., water or an aqueous buffer) before loading.
-
Issue 2: Analyte is prematurely eluted during the wash step.
Possible Causes & Solutions:
-
Wash Solvent is Too Strong: The wash solvent may be too aggressive, causing the analyte of interest to be washed away along with interferences.
-
Solution: Reduce the organic content of the wash solvent. For example, use a lower percentage of methanol in the aqueous wash solution.[4] A multi-step wash with increasing solvent strength can be effective.
-
-
Incorrect pH of the Wash Solvent: A change in pH during the wash step could alter the ionization state of the analyte, leading to its elution.
-
Solution: Maintain a pH in the wash solvent that ensures the analyte remains in its retained form.
-
Issue 3: Analyte is not completely eluted from the cartridge.
Possible Causes & Solutions:
-
Elution Solvent is Too Weak: The elution solvent may not be strong enough to disrupt the interaction between the analyte and the sorbent.
-
Solution: Increase the organic strength of the elution solvent. A common elution solvent is a high percentage of methanol (e.g., 90% v/v).[4] You can also try a different organic solvent like acetonitrile.
-
-
Insufficient Elution Solvent Volume: The volume of the elution solvent may not be enough to completely desorb the analyte.
-
Solution: Increase the volume of the elution solvent or perform a second elution step and combine the eluates.[4]
-
-
Strong Secondary Interactions: The analyte may have secondary interactions with the sorbent that are not disrupted by the elution solvent.
-
Solution: Consider adding a modifier to the elution solvent, such as a small amount of acid or base, to disrupt these secondary interactions. For example, a small percentage of formic acid or ammonium hydroxide in the elution solvent can be effective.
-
Quantitative Data Summary
| Parameter | Value/Condition | Observed Recovery/Outcome | Reference |
| SPE Method | Thermo Scientific SOLA 96 well plate | High levels of recovery | [4] |
| Absolute Recovery | Not specified in detail, but a separate study reported: | > 50.14% for Rosuvastatin | [1][2][3] |
| Wash Step 1 | 0.1 % (v/v) formic acid | Effective for removing interferences without eluting the analyte | [4] |
| Wash Step 2 | 10 % (v/v) MeOH | Further removes less polar interferences | [4] |
| Elution Step | 90 % (v/v) MeOH (2 x 200 µL) | Efficient elution of Rosuvastatin | [4] |
Experimental Protocol: SPE of this compound from Human Plasma
This protocol is a general guideline based on published methods and should be optimized for your specific application.
Materials:
-
SPE Cartridges (e.g., Reversed-phase, polymeric)
-
SPE Manifold
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex mix the samples.
-
Centrifuge the samples to pellet any particulates.
-
If necessary, dilute the plasma sample with an aqueous solution (e.g., water with 0.1% formic acid).
-
-
SPE Cartridge Conditioning:
-
Add 1.0 mL of methanol to the cartridge and allow it to pass through under gravity or with gentle vacuum.
-
Add 1.0 mL of water to the cartridge and allow it to pass through. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample (e.g., 100 µL) onto the conditioned cartridge.
-
Allow the sample to pass through the sorbent bed at a slow, controlled flow rate (e.g., 1.0 mL/minute).
-
-
Washing:
-
Wash the cartridge with 500 µL of 0.1% (v/v) formic acid in water.
-
Wash the cartridge with 500 µL of 10% (v/v) methanol in water.
-
-
Drying:
-
Dry the SPE cartridge under a stream of nitrogen or by applying a vacuum for a few minutes to remove any residual wash solvent.
-
-
Elution:
-
Elute the analyte with 2 x 200 µL of 90% (v/v) methanol in water into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable solvent for your analytical instrument (e.g., 200 µL of 20% methanol in water).
-
Visual Troubleshooting Workflows
Below are diagrams to guide you through the troubleshooting process for low this compound recovery.
Caption: Troubleshooting workflow for low recovery of this compound in SPE.
Caption: Standard experimental workflow for this compound SPE.
References
Technical Support Center: Minimizing Ion Suppression in Rosuvastatin ESI-MS
Welcome to the technical support center for minimizing ion suppression in Rosuvastatin analysis by Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating ion suppression when analyzing rosuvastatin.
Problem: Poor rosuvastatin signal intensity or high variability in replicate injections.
This is a common indicator of ion suppression. Follow the steps below to diagnose and resolve the issue.
Step 1: Assess the Matrix Effect
The first step is to determine if the sample matrix is the cause of the ion suppression.
-
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare two sets of samples:
-
Set A: Spike a known concentration of rosuvastatin analytical standard into the mobile phase or a clean solvent.
-
Set B: Extract a blank plasma sample using your established method. Spike the same concentration of rosuvastatin analytical standard into the extracted blank matrix.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value significantly less than 100% indicates ion suppression.
-
A value significantly greater than 100% indicates ion enhancement.
-
Step 2: Optimize Sample Preparation
If a significant matrix effect is observed, improving the sample cleanup is crucial. The goal is to remove interfering endogenous components from the plasma sample.
-
Recommended Sample Preparation Methods for Rosuvastatin:
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is highly effective at minimizing ion suppression.
-
Liquid-Liquid Extraction (LLE): A good alternative to SPE, offering a balance between cleanup efficiency and complexity.
-
Protein Precipitation (PPT): The simplest method, but often results in the least clean extracts and may not be sufficient to overcome significant ion suppression.
-
-
Experimental Protocol: Solid-Phase Extraction (SPE) for Rosuvastatin
-
Conditioning: Condition a suitable SPE cartridge (e.g., a reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 100 µL of the plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 500 µL of 0.1% formic acid in water, followed by 500 µL of 10% methanol in water to remove polar interferences.
-
Elution: Elute rosuvastatin from the cartridge with two aliquots of 200 µL of 90% methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the mobile phase.
-
Step 3: Optimize Chromatographic Conditions
If ion suppression persists after optimizing sample preparation, further improvements can be made by adjusting the liquid chromatography (LC) method to separate rosuvastatin from co-eluting interferences.
-
Key Parameters to Optimize:
-
Column Chemistry: Use a high-efficiency column, such as a C18 or a core-shell column, to improve peak shape and resolution.
-
Mobile Phase Composition:
-
Adjust the organic solvent (acetonitrile or methanol) and aqueous phase ratio.
-
The addition of a small amount of an acid, such as formic acid (0.1%), can improve peak shape and ionization efficiency for rosuvastatin, which is an acidic compound.[1]
-
-
Gradient Elution: Employ a gradient elution program to enhance the separation of rosuvastatin from matrix components.
-
Step 4: Optimize Mass Spectrometry Parameters
Fine-tuning the ESI-MS parameters can also help to minimize the impact of ion suppression.
-
Key Parameters to Optimize:
-
Ionization Mode: Rosuvastatin can be detected in both positive and negative ion modes. While positive ion mode is commonly used, negative ion mode can sometimes offer better sensitivity and reduced interference from certain matrix components.[2]
-
Source Parameters: Optimize the capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature to ensure efficient desolvation and ionization of rosuvastatin.
-
Troubleshooting Workflow Diagram
Caption: A flowchart for troubleshooting ion suppression of rosuvastatin in ESI-MS.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on rosuvastatin analysis, highlighting the impact of different methodologies on recovery and matrix effects.
Table 1: Comparison of Sample Preparation Methods
| Sample Preparation Method | Extraction Recovery (%) | Matrix Effect (%) | Reference |
| Solid-Phase Extraction (SPE) | 99.3 | Not Significant | [3] |
| Supported Liquid Extraction (SLE) | 96.3 | 12.7 | [4] |
| Liquid-Liquid Extraction (LLE) | 60 | -36.7 | [4] |
| Protein Precipitation | 95.02 ± 4.01 | Not specified | [5] |
Table 2: Example LC-MS/MS Method Parameters for Rosuvastatin Analysis
| Parameter | Condition | Reference |
| Liquid Chromatography | ||
| Column | C18 reversed-phase (e.g., 50 mm x 4.6 mm, 3 µm) | [6] |
| Mobile Phase | Acetonitrile and 5mM ammonium acetate (pH 3.5) (80:20, v/v) | [7] |
| Flow Rate | 0.8 mL/min | [8] |
| Run Time | < 3 minutes | [9] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [10] |
| Monitored Transition (MRM) | m/z 482.1 → 258.1 | [10][11] |
| Internal Standard | Rosuvastatin-d6 or another suitable analog | [4] |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for rosuvastatin analysis?
A1: Ion suppression is a phenomenon in ESI-MS where the signal intensity of the analyte of interest (rosuvastatin) is reduced due to the presence of co-eluting compounds from the sample matrix.[3] This can lead to decreased sensitivity, inaccurate quantification, and poor reproducibility of results.
Q2: What are the common causes of ion suppression for rosuvastatin in plasma samples?
A2: Common causes include phospholipids, salts, and other endogenous components of the plasma matrix that co-elute with rosuvastatin and compete for ionization in the ESI source.
Q3: How can I choose the best sample preparation method?
A3: The choice depends on the required sensitivity and the complexity of your matrix. For the cleanest extracts and minimal ion suppression, Solid-Phase Extraction (SPE) is highly recommended.[3] Liquid-Liquid Extraction (LLE) is a viable alternative. Protein Precipitation is the simplest but may not provide sufficient cleanup for sensitive assays.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for rosuvastatin analysis?
A4: While not strictly mandatory, using a SIL-IS (e.g., rosuvastatin-d6) is highly recommended. A SIL-IS co-elutes with rosuvastatin and experiences similar ion suppression, allowing for more accurate and precise quantification by correcting for matrix effects.[4]
Q5: Can the choice of mobile phase additive affect ion suppression?
A5: Yes, mobile phase additives can significantly impact ionization efficiency. For rosuvastatin, which is an acidic compound, adding a small amount of an acid like formic acid (0.1%) to the mobile phase can improve its protonation in positive ion mode, potentially enhancing its signal and mitigating suppression from certain matrix components.[1]
Logical Relationship Diagram for Minimizing Ion Suppression
Caption: Key factors and solutions related to ion suppression in rosuvastatin analysis.
References
- 1. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Liquid chromatography/negative ion electrospray tandem mass spectrometry method for the quantification of rosuvastatin in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development, validation of liquid chromatography-tandem mass spectrometry method for simultaneous determination of rosuvastatin and metformin in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jgtps.com [jgtps.com]
- 7. jocpr.com [jocpr.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Validated LC-MS/MS Method for the Determination of Rosuvastatin in Human Plasma: Application to a Bioequivalence Study in Chinese Volunteers [scirp.org]
- 10. file.scirp.org [file.scirp.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mass Spectrometer Parameters for Rosuvastatin-d3
Welcome to the technical support center for the analysis of Rosuvastatin and its deuterated internal standard, Rosuvastatin-d3. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed experimental protocols for robust and accurate quantification using LC-MS/MS.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the analysis of this compound and the parent compound.
Q1: What are the typical mass transitions (MRM) for Rosuvastatin and this compound?
A1: The most commonly used mass transitions involve the protonated precursor ion [M+H]⁺. For Rosuvastatin, the precursor ion is m/z 482.1 to 482.3.[1][2][3][4] For this compound, the precursor ion is approximately m/z 485. The choice of product ion can vary, but a common and robust transition for Rosuvastatin is m/z 258.1 or 258.2.[2][3][4] The same product ion is often used for this compound. It is crucial to optimize these transitions on your specific mass spectrometer.
Q2: I am observing a poor signal or no signal for this compound. What are the potential causes and solutions?
A2: This issue can arise from several factors:
-
Incorrect Mass Spectrometer Settings: Ensure the instrument is tuned and calibrated. Verify that the correct MRM transitions for this compound are entered in the acquisition method.
-
Ion Source Conditions: Rosuvastatin ionizes well in positive electrospray ionization (ESI) mode.[2] Optimize the ion source parameters, including spray voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas).
-
Sample Preparation Issues: Inefficient extraction from the sample matrix (e.g., plasma, serum) can lead to low recovery. Consider optimizing your extraction protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Mobile Phase Composition: The pH of the mobile phase can significantly impact the ionization efficiency of Rosuvastatin, which is an acidic compound.[5] The addition of a small amount of formic acid or ammonium acetate to the mobile phase can improve protonation and signal intensity.
-
Internal Standard Concentration: Ensure the concentration of the this compound working solution is appropriate for the expected analyte concentration range.
Q3: My calibration curve for Rosuvastatin is not linear. What should I check?
A3: Non-linearity in the calibration curve can be due to:
-
Detector Saturation: If the concentration of your upper limit of quantification (ULOQ) standard is too high, it can saturate the detector. Try extending the calibration range with lower concentration points or diluting the higher concentration standards.
-
Matrix Effects: Co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of the analyte, particularly at the lower limit of quantification (LLOQ). A thorough evaluation of matrix effects is recommended. Using a deuterated internal standard like this compound helps to compensate for these effects.
-
Improper Integration: Review the peak integration parameters to ensure accurate peak area measurement for both the analyte and the internal standard across the entire calibration range.
-
Carryover: Residual analyte from a high concentration sample injection can carry over to subsequent injections, affecting the accuracy of lower concentration samples.[6] Implement a robust needle and injector wash protocol.
Q4: I am observing double peaks for Rosuvastatin and/or this compound. What could be the cause?
A4: The appearance of two peaks for a single analyte can be perplexing. Potential causes include:
-
Chromatographic Issues: Poor peak shape can sometimes manifest as a split or shouldered peak. This could be due to a void in the analytical column, a partially blocked frit, or incompatibility between the injection solvent and the mobile phase.
-
Isomeric Separation: While less common for Rosuvastatin itself in standard analyses, ensure that you are not inadvertently separating isomers.
-
System Contamination: Contamination in the LC system or mass spectrometer can lead to interfering peaks. A thorough system flush is recommended.
-
Carryover: As mentioned previously, significant carryover can sometimes appear as a small, broad peak in the subsequent chromatogram.[6]
Experimental Protocols
Stock and Working Solution Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of Rosuvastatin and this compound in a suitable solvent such as methanol or a mixture of methanol and water at a concentration of 1 mg/mL.[1] Store these solutions at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serially diluting the Rosuvastatin primary stock solution with 50% methanol or another appropriate solvent to achieve the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).[1]
-
Internal Standard Working Solution: Prepare a working solution of this compound by diluting its primary stock solution to a fixed concentration (e.g., 100 ng/mL).[1] The optimal concentration will depend on the sensitivity of the instrument and the expected analyte concentrations.
Mass Spectrometer Parameter Optimization
This protocol outlines the steps for optimizing the mass spectrometer parameters for this compound using infusion.
-
Prepare an Infusion Solution: Dilute the this compound working solution to a concentration of approximately 100 ng/mL in a mobile phase-like solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion: Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Tune in Q1 Scan Mode: Operate the mass spectrometer in positive ion mode and perform a Q1 scan to identify the protonated precursor ion ([M+H]⁺) of this compound (expected around m/z 485). Optimize ion source parameters such as spray voltage, source temperature, and gas flows to maximize the intensity of this precursor ion.
-
Product Ion Scan (MS/MS): Select the precursor ion identified in the previous step and perform a product ion scan to identify the most abundant and stable fragment ions. A common product ion for Rosuvastatin is m/z 258.2.[1][2]
-
Optimize MRM Transitions: Create a Multiple Reaction Monitoring (MRM) method using the selected precursor and product ions. Optimize the declustering potential (DP) and collision energy (CE) for the specific transition to achieve the highest signal intensity.
-
Repeat for Rosuvastatin: Follow the same procedure (steps 1-5) to optimize the parameters for the non-deuterated Rosuvastatin standard.
Quantitative Data Summary
The following tables summarize typical mass spectrometer parameters and chromatographic conditions for Rosuvastatin analysis. Note that these are starting points and should be optimized for your specific instrumentation and application.
Table 1: Mass Spectrometry Parameters for Rosuvastatin and Rosuvastatin-d6
| Parameter | Rosuvastatin | Rosuvastatin-d6 | Reference |
| Ionization Mode | Positive ESI | Positive ESI | [2] |
| Precursor Ion (m/z) | 482.1 | 488.2 | [2] |
| Product Ion (m/z) | 258.1 | 258.2 | [2] |
| Ion Spray Voltage | 5000 V | 5000 V | [2] |
| Source Temperature | 400°C | 400°C | [2] |
| Nebulizer Gas (GS1) | 35 psi | 35 psi | [2] |
| Drying Gas (GS2) | 45 psi | 45 psi | [2] |
| Curtain Gas | 20 psi | 20 psi | [2] |
Table 2: Example LC-MS/MS Instrument Settings
| Parameter | Value | Reference |
| LC Column | Thermo Hypurity C18 (50 mm × 4.6 mm, 5 µm) | [2] |
| Mobile Phase | A: 0.1% v/v formic acid in waterB: Acetonitrile | [2] |
| Gradient | Isocratic: 30:70 (A:B) | [2] |
| Flow Rate | 0.4 mL/min | [2] |
| Injection Volume | 10 µL | - |
| Column Temperature | 40°C | - |
Visualizations
The following diagrams illustrate key workflows for optimizing mass spectrometer parameters.
Caption: Workflow for Mass Spectrometer Parameter Optimization.
Caption: Troubleshooting Logic for Poor Signal Intensity.
References
- 1. Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development, validation of liquid chromatography-tandem mass spectrometry method for simultaneous determination of rosuvastatin and metformin in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Validated LC-MS/MS Method for the Determination of Rosuvastatin in Human Plasma: Application to a Bioequivalence Study in Chinese Volunteers [scirp.org]
- 5. repositorio.unesp.br [repositorio.unesp.br]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Robust Analysis of Rosuvastatin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing robust and reliable analysis of Rosuvastatin using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most common type of HPLC column used for Rosuvastatin analysis?
A1: The most frequently employed columns for Rosuvastatin analysis are reversed-phase columns, particularly C18 and C8 columns.[1][2][3][4] C18 columns are generally more versatile and provide higher resolution for a wide range of non-polar compounds.[3] C8 columns, being less hydrophobic, can offer faster elution times, which is beneficial for high-throughput screening.[3][4]
Q2: What are the typical mobile phases used for Rosuvastatin analysis?
A2: Typical mobile phases for Rosuvastatin analysis consist of a mixture of an organic solvent and an aqueous buffer. Commonly used organic solvents include acetonitrile and methanol.[1][4][5] The aqueous phase is often a buffer, such as a phosphate or formate buffer, with the pH adjusted to be acidic (e.g., pH 3.5) to ensure Rosuvastatin is in its non-ionized form, which promotes retention and good peak shape.[2][6]
Q3: At what wavelength should I detect Rosuvastatin?
A3: Rosuvastatin is typically detected using a UV detector at a wavelength ranging from 242 nm to 280 nm.[1][2][4][5] A wavelength of 242 nm is frequently cited as providing a good response.[2][7]
Q4: What are the key system suitability parameters to monitor for robust Rosuvastatin analysis?
A4: To ensure the reliability of your analysis, you should monitor several system suitability parameters, including:
-
Tailing factor: Should ideally be close to 1 for symmetrical peaks.
-
Theoretical plates (N): A higher number indicates better column efficiency.
-
Resolution (Rs): Should be greater than 2 between Rosuvastatin and any adjacent peaks, including impurities or degradation products.
-
Relative Standard Deviation (RSD) of peak area: For replicate injections of a standard, the RSD should typically be less than 2%.
Troubleshooting Guide
Issue 1: Poor peak shape (tailing or fronting) for the Rosuvastatin peak.
-
Possible Cause 1: Inappropriate mobile phase pH.
-
Solution: Rosuvastatin is an acidic compound, and an appropriate mobile phase pH is crucial for good peak shape.[6] Ensure the mobile phase pH is low enough (typically around 3.0-4.5) to keep Rosuvastatin in its protonated, less polar form. Using a phosphate or formate buffer can help maintain a stable pH.
-
-
Possible Cause 2: Secondary interactions with the stationary phase.
-
Solution: Active sites on the silica backbone of the column can cause peak tailing. Using a high-purity, end-capped column can minimize these interactions. Sometimes, adding a small amount of a competing base, like triethylamine, to the mobile phase can improve peak shape, but this should be done cautiously as it can affect column longevity.
-
-
Possible Cause 3: Column overload.
-
Solution: Injecting too high a concentration of the analyte can lead to peak distortion. Try diluting your sample and injecting a smaller volume.
-
Issue 2: Inconsistent retention times for the Rosuvastatin peak.
-
Possible Cause 1: Inadequate system equilibration.
-
Solution: Before starting your analytical run, ensure the HPLC system and column are thoroughly equilibrated with the mobile phase. This may require flushing the column with 10-20 column volumes of the mobile phase.
-
-
Possible Cause 2: Fluctuations in mobile phase composition or flow rate.
-
Solution: Ensure your HPLC pump is functioning correctly and delivering a consistent flow rate. If preparing the mobile phase manually, ensure the components are accurately measured and well-mixed. Using a degasser can prevent bubble formation, which can affect pump performance.
-
-
Possible Cause 3: Temperature fluctuations.
-
Solution: Use a column oven to maintain a constant temperature throughout the analysis. Even minor room temperature changes can affect retention times.
-
Issue 3: Low resolution between Rosuvastatin and an impurity or degradation product.
-
Possible Cause 1: Mobile phase composition is not optimal.
-
Solution: Adjust the ratio of the organic solvent to the aqueous buffer. Decreasing the percentage of the organic solvent will generally increase retention times and may improve the resolution between closely eluting peaks.
-
-
Possible Cause 2: Inappropriate column chemistry.
-
Solution: If optimizing the mobile phase does not provide sufficient resolution, consider switching to a different column. A C18 column generally offers higher resolving power for complex mixtures compared to a C8 column due to its greater hydrophobicity.[3] Alternatively, a column with a different stationary phase chemistry might provide the necessary selectivity.
-
Data Summary
The following tables summarize typical parameters for Rosuvastatin analysis reported in various studies.
Table 1: Comparison of HPLC Columns and Mobile Phases for Rosuvastatin Analysis
| Column Type | Column Dimensions | Mobile Phase | Reference |
| Symmetry C18 | 100 x 4.6 mm, 3.5 µm | Acetonitrile: Phosphate buffer (60:40 v/v) | [1] |
| YMC C8 | 150 x 4.6 mm, 5 µm | Acetonitrile: Water (40:60 v/v), pH 3.5 with phosphoric acid | [2] |
| Nucleodur C8 | 250 x 4.6 mm, 5 µm | Methanol: 0.1M Formic acid (75:25 v/v) | [4] |
| Phenomenex C18 | 150 x 4.6 mm, 5 µm | Acetonitrile: Phosphate buffer (50:50 v/v), pH 4.5 | [5] |
| Syncronis C18 | 50 x 4.6 mm, 5 µm | Acetonitrile: 20 mM Ammonium acetate (1:1 v/v), pH 3.01 | [7] |
| Atlantis C18 | 150 x 2.1 mm, 5 µm | Methanol: 0.2% Formic acid (70:30 v/v) | [8] |
Table 2: Chromatographic Performance Data
| Parameter | Value | Conditions | Reference |
| Retention Time | ~5.2 min | YMC C8, Acetonitrile:Water (40:60), 1.5 mL/min | [2] |
| Retention Time | 3.98 min | Nucleodur C8, Methanol:Formic acid (75:25), 1.0 mL/min | [4] |
| Linearity Range | 20-60 µg/mL | Symmetry C18 column | [1] |
| Linearity Range | 0.5-80 µg/mL | YMC C8 column | [2] |
| Recovery | 99.6 - 101.7% | YMC C8 column | [2] |
| Recovery | 98.89 - 100.66% | Phenomenex C18 column | [5] |
Experimental Protocols
Protocol 1: RP-HPLC Method for the Estimation of Rosuvastatin in Bulk and Tablet Dosage Form
-
Column: Symmetry C18 (100 x 4.6 mm, 3.5 µm)
-
Mobile Phase: Acetonitrile: Phosphate buffer (60:40 v/v)
-
Flow Rate: 0.7 mL/min
-
Detection: UV at 243 nm
-
Injection Volume: 20 µL
-
Standard Preparation: Prepare a stock solution of Rosuvastatin in the mobile phase. From the stock solution, prepare working standards in the range of 20-60 µg/mL.
-
Sample Preparation: For tablets, weigh and crush a number of tablets. Dissolve an amount of powder equivalent to a single dose in the mobile phase, sonicate to dissolve, and filter through a 0.45 µm filter. Dilute to a suitable concentration within the linearity range.
-
Reference: [1]
Protocol 2: A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets
-
Column: YMC C8 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile: Water (40:60 v/v), with the pH adjusted to 3.5 with phosphoric acid.
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 242 nm
-
Injection Volume: 20 µL
-
Standard Preparation: A stock solution of 500 µg/mL is prepared by dissolving 25 mg of Rosuvastatin calcium in 50 mL of a water-acetonitrile (50:50 v/v) mixture with sonication. A working standard of 50 µg/mL is prepared by diluting the stock solution.
-
Sample Preparation: Weigh and mix the contents of 20 tablets. Prepare a stock solution of 500 µg/mL in a water-acetonitrile (50:50 v/v) mixture.
-
Reference: [2]
Visualizations
Caption: A general experimental workflow for the HPLC analysis of Rosuvastatin.
Caption: A troubleshooting flowchart for common issues in Rosuvastatin HPLC analysis.
References
- 1. pharmascholars.com [pharmascholars.com]
- 2. A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaguru.co [pharmaguru.co]
- 4. scispace.com [scispace.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. repositorio.unesp.br [repositorio.unesp.br]
- 7. lcms.cz [lcms.cz]
- 8. Quantitative determination of rosuvastatin in human plasma by liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of mobile phase composition on Rosuvastatin retention
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of mobile phase composition on Rosuvastatin retention during HPLC analysis. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the primary principle behind adjusting the mobile phase to control Rosuvastatin retention in reversed-phase HPLC?
In reversed-phase high-performance liquid chromatography (RP-HPLC), Rosuvastatin's retention is primarily governed by its partitioning between the non-polar stationary phase (typically C8 or C18) and the polar mobile phase. By altering the composition of the mobile phase, you can modify its polarity and, consequently, influence how strongly Rosuvastatin interacts with the stationary phase. A more polar mobile phase will lead to longer retention, while a less polar (more organic) mobile phase will result in shorter retention times.
Q2: How does the choice of organic modifier (e.g., acetonitrile vs. methanol) affect Rosuvastatin retention?
Both acetonitrile and methanol are common organic modifiers used in RP-HPLC for Rosuvastatin analysis.
-
Acetonitrile: Often provides better peak shape and shorter retention times compared to methanol at the same concentration.[1] It is a popular choice for achieving efficient separations of Rosuvastatin.[2][3][4]
-
Methanol: Can also be used effectively. In some cases, substituting methanol with acetonitrile has been shown to improve peak shape and reduce retention times.[1] The choice between the two may depend on the specific separation requirements, including resolution from impurities or other active ingredients.
Q3: What is the significant impact of mobile phase pH on Rosuvastatin retention time?
Rosuvastatin is an acidic compound with a pKa of approximately 4.6.[5] Therefore, the pH of the mobile phase plays a critical role in its ionization state and, consequently, its retention in reversed-phase HPLC.[5][6]
-
At a pH below its pKa (e.g., pH 2.5-4.0): Rosuvastatin will be in its non-ionized, more hydrophobic form. This leads to a stronger interaction with the non-polar stationary phase, resulting in longer retention times.[4][6] Many methods utilize an acidic mobile phase to achieve good retention and peak shape.[2][4][7]
-
At a pH above its pKa: Rosuvastatin will be in its ionized, more polar form. This reduces its affinity for the stationary phase, leading to shorter retention times.[6]
Controlling the pH is crucial for achieving reproducible retention times and symmetrical peak shapes.[8] It is recommended to work at a pH at least 1.5 to 2 units away from the pKa to ensure robust and stable retention.[8]
Q4: Why is a buffer used in the mobile phase for Rosuvastatin analysis?
A buffer is incorporated into the aqueous portion of the mobile phase to maintain a constant and controlled pH.[9] This is especially important when analyzing an ionizable compound like Rosuvastatin. A stable pH ensures consistent ionization of the analyte, leading to reproducible retention times and preventing peak shape distortion.[8][9] Common buffers used in Rosuvastatin analysis include phosphate and acetate buffers.[2][7][10]
Troubleshooting Guide
Issue 1: Rosuvastatin retention time is too short.
| Possible Cause | Troubleshooting Step |
| Organic solvent concentration in the mobile phase is too high. | Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. This will increase the mobile phase polarity, leading to longer retention.[11][12] |
| Mobile phase pH is too high. | If the mobile phase pH is above the pKa of Rosuvastatin (~4.6), the compound will be ionized and elute faster. Lower the pH of the aqueous portion of the mobile phase (e.g., to pH 3.0-4.0) using an acid like phosphoric acid or formic acid to increase retention.[2][4][6] |
| Incorrect column. | Ensure you are using the specified reversed-phase column (e.g., C8 or C18) as per the method. A less retentive column will result in shorter retention times. |
| High flow rate. | Verify that the flow rate is set according to the method parameters. A higher flow rate will decrease the retention time. |
Issue 2: Rosuvastatin retention time is too long.
| Possible Cause | Troubleshooting Step |
| Organic solvent concentration in the mobile phase is too low. | Increase the percentage of the organic modifier in the mobile phase. This will decrease the mobile phase polarity and shorten the retention time.[11][12] |
| Mobile phase pH is too low. | A very low pH ensures Rosuvastatin is non-ionized, maximizing retention. If the retention is excessive, a slight increase in pH (while still staying below the pKa) can be considered, but this may affect peak shape and selectivity. |
| Low flow rate. | Check and adjust the flow rate to the value specified in the method. A lower flow rate will lead to a longer retention time. |
Issue 3: Poor peak shape (tailing or fronting) for Rosuvastatin.
| Possible Cause | Troubleshooting Step |
| Peak Tailing: | |
| Inappropriate mobile phase pH. | Operating too close to the pKa of Rosuvastatin can cause peak tailing.[9] Adjust the pH to be at least 1.5-2 units below the pKa for consistent, symmetrical peaks.[8] Using a buffer is crucial to maintain a stable pH.[9] |
| Secondary interactions with the stationary phase. | Interactions between the analyte and residual silanol groups on the silica-based stationary phase can cause tailing.[9][13] Using a highly deactivated (end-capped) column or operating at a lower pH can minimize these interactions. |
| Column degradation. | Over time, the stationary phase can degrade, exposing more silanol groups. If peak tailing persists with a fresh mobile phase, consider replacing the column.[14] |
| Peak Fronting: | |
| Column overload. | Injecting too much sample can lead to peak fronting.[15][16] Dilute the sample and re-inject to see if the peak shape improves.[16] |
| Column packing bed deformation. | A void at the column inlet or channeling in the packing bed can cause peak distortion.[9] Reversing and flushing the column (if permissible by the manufacturer) or replacing the column may be necessary.[14] |
Quantitative Data Summary
The following tables summarize the impact of mobile phase composition on Rosuvastatin retention time as reported in various studies.
Table 1: Effect of Organic Modifier and pH
| Organic Modifier | Aqueous Phase | Ratio (v/v) | Retention Time (min) | Stationary Phase |
| Acetonitrile | Ortho-phosphoric acid buffer (pH 3.0) | 60:40 | 2.49 | Symmetry C8[2] |
| Acetonitrile | Water (pH 3.5 with phosphoric acid) | 40:60 | Not specified, but optimized for separation | YMC C8[1][3] |
| Acetonitrile | Water (pH 2.5 with ortho-phosphoric acid) | 70:30 | 3.6 | Inertsil ODS C18[4] |
| Acetonitrile | 10mM Ammonium acetate (pH 4.0 with Formic acid) | 68:32 | Not specified, but optimized for separation | Brownlee analytical C18[7] |
| Methanol | 0.1M Formic acid | 75:25 | 3.98 | Nucleodur C8[11] |
| Acetonitrile | 1% Acetic acid in water | 80:20 | 2.928 | Enable C18G[17] |
| Acetonitrile | Water | 60:40 | 1.787 | Eclipse XDB plus C18[18] |
| Methanol | 0.025% Trifluoroacetic acid | 45:55 | Not specified, but optimized for separation | Acquity BEH C18[19][20] |
Table 2: Impact of Mobile Phase Ratio on Retention (Illustrative Example)
| Mobile Phase Composition (Acetonitrile:Buffer) | Effect on Rosuvastatin Retention |
| 70:30 | Shorter Retention Time |
| 60:40 | Moderate Retention Time[2] |
| 40:60 | Longer Retention Time[1][3] |
Note: Direct comparison of retention times across different studies should be done with caution due to variations in stationary phase, column dimensions, flow rate, and temperature.
Experimental Protocols
Protocol 1: RP-HPLC Method with Acetonitrile and Phosphate Buffer (Based on a method for simultaneous estimation of Rosuvastatin and Ezetimibe[2])
-
Mobile Phase Preparation:
-
Prepare a phosphate buffer by dissolving 2.72 grams of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.
-
Adjust the pH of the buffer to 3.0 with orthophosphoric acid.
-
Mix the phosphate buffer and acetonitrile in a ratio of 40:60 (v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 5-10 minutes.[2][7]
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare a standard stock solution of Rosuvastatin (e.g., 100 µg/mL) in the mobile phase.
-
Prepare sample solutions by dissolving the formulation in the mobile phase to achieve a similar concentration.
-
Protocol 2: RP-HPLC Method with Methanol and Formic Acid (Based on a method for the determination of Rosuvastatin[11])
-
Mobile Phase Preparation:
-
Prepare a 0.1M formic acid solution in HPLC grade water.
-
Mix the 0.1M formic acid solution and methanol in a ratio of 25:75 (v/v).
-
Filter and degas the mobile phase.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare standard and sample solutions in methanol.
-
Visualizations
Caption: Impact of Mobile Phase on Rosuvastatin Retention and Peak Shape.
Caption: Troubleshooting Workflow for Rosuvastatin HPLC Analysis.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. repositorio.unesp.br [repositorio.unesp.br]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. ijrpr.com [ijrpr.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. Stability Indicating Liquid Chromatographic Method for the Simultaneous Determination of Rosuvastatin and Ezetimibe in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. m.youtube.com [m.youtube.com]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. ijpsdronline.com [ijpsdronline.com]
- 19. mdpi.com [mdpi.com]
- 20. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
dealing with contamination issues in Rosuvastatin-d3 standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rosuvastatin-d3 standards. The information is designed to help identify and resolve contamination issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in Rosuvastatin standards?
A1: Impurities in Rosuvastatin standards can be broadly categorized as process-related impurities, degradation products, and contaminants from external sources.
-
Process-Related Impurities: These are substances formed during the synthesis of Rosuvastatin. Common examples include Rosuvastatin Impurity A (anti-isomer), Impurity B (diastereomer), and Impurity C (lactone).[1] Other synthesis byproducts may also be present.[2][3][4][5]
-
Degradation Products: Rosuvastatin is susceptible to degradation under certain conditions. Forced degradation studies have shown that it can degrade in acidic, basic, oxidative, and photolytic conditions.[6][7] The lactone form of Rosuvastatin is a major degradation product.[8]
-
External Contaminants: These can be introduced at any stage of handling, storage, or analysis. Common sources include solvents, reagents, glassware, and the laboratory environment itself.[2][9][10][11]
Q2: What are the acceptable limits for impurities in Rosuvastatin?
A2: The acceptable limits for impurities are defined by pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). These limits are crucial for ensuring the quality and safety of the drug substance.
Q3: My chromatogram shows an unexpected peak. How do I determine if it's a contaminant?
A3: An unexpected peak in your chromatogram can indicate contamination. The first step is to systematically investigate the potential sources.
-
Analyze a Blank: Inject a blank sample (your mobile phase or sample solvent) to see if the peak is present. If it is, the contamination is likely from your solvent, glassware, or the HPLC system itself.[12]
-
Check the Standard's Certificate of Analysis (CoA): The CoA for your this compound standard should list any known impurities and their expected levels.
-
Review Sample Preparation: Any step in your sample preparation could introduce contaminants. This includes the purity of your solvents and any reagents used.[2][9][10]
-
Evaluate the HPLC System: Contamination can arise from the autosampler, injector, or column. Flushing the system with a strong solvent may help eliminate the extraneous peak.[12][13][14][15]
Q4: I'm using this compound as an internal standard in an LC-MS/MS assay and I'm seeing variability in my results. What could be the cause?
A4: Variability when using a deuterated internal standard like this compound can stem from several issues:
-
Isotopic Purity: The this compound standard may contain a small amount of the unlabeled Rosuvastatin, which can interfere with the quantification of your analyte. The isotopic purity should be verified, often by high-resolution mass spectrometry.[2]
-
Isotopic Crosstalk: This occurs when the isotopic signal of the analyte contributes to the signal of the deuterated internal standard. This is more common with a low degree of deuteration (e.g., d1 or d2).[1][2]
-
Deuterium Exchange: Deuterium atoms can sometimes be exchanged with protons from the solvent, especially if they are in labile positions on the molecule and exposed to acidic or basic conditions. This would lead to a decrease in the internal standard signal and an increase in the analyte signal.[1][2]
-
Matrix Effects: Components in your sample matrix can enhance or suppress the ionization of the internal standard in the mass spectrometer, leading to inconsistent responses.[9]
Q5: How can I check the isotopic purity of my this compound standard?
A5: The isotopic purity of a deuterated standard can be assessed using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy.
-
HRMS Analysis: By infusing a solution of the standard into the mass spectrometer, you can obtain a high-resolution mass spectrum. The relative intensities of the isotopic peaks (M, M+1, M+2, etc.) can be used to calculate the percentage of each isotopic species.[2][10]
-
NMR Analysis: A high-resolution proton NMR spectrum can also be used. The absence or reduction of signals at the positions of deuteration, relative to the other protons in the molecule, provides an estimate of the degree of deuteration.[2][10]
Troubleshooting Guides
HPLC Contamination Troubleshooting
| Symptom | Possible Cause | Troubleshooting Steps |
| Unexpected Peaks in Chromatogram | 1. Contaminated mobile phase or solvent.[12] 2. Contaminated glassware.[9] 3. Contamination from the HPLC system (e.g., autosampler, injector).[14] 4. Late eluting peak from a previous injection. | 1. Prepare fresh mobile phase with high-purity solvents and water. 2. Thoroughly clean all glassware with appropriate solvents. 3. Flush the HPLC system with a strong solvent. 4. Extend the run time to ensure all components have eluted. |
| Peak Tailing | 1. Interaction with active silanols on the column.[16] 2. Column overload. 3. Incompatible sample solvent with mobile phase.[13] | 1. Use a column with high-purity silica or add a basic modifier to the mobile phase. 2. Reduce the amount of sample injected. 3. Dissolve the sample in the mobile phase if possible. |
| Shifting Retention Times | 1. Change in mobile phase composition. 2. Fluctuation in column temperature. 3. Column degradation. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a consistent temperature. 3. Replace the column if it has reached the end of its lifespan. |
This compound Internal Standard Troubleshooting (LC-MS/MS)
| Symptom | Possible Cause | Troubleshooting Steps |
| Variable Internal Standard Response | 1. Inconsistent sample preparation.[9] 2. Matrix effects (ion suppression or enhancement).[9] 3. Instability of the internal standard in the autosampler.[9] | 1. Ensure precise and consistent addition of the internal standard to all samples. 2. Perform a post-extraction addition experiment to evaluate matrix effects. Consider improving sample cleanup. 3. Check the stability of the internal standard in the sample matrix and autosampler conditions. |
| Inaccurate Quantification | 1. Low isotopic purity of the internal standard.[2] 2. Isotopic crosstalk from the analyte.[1] 3. Deuterium exchange.[1][2] | 1. Verify the isotopic purity of the this compound standard using HRMS or NMR. 2. Use a higher deuterated standard (e.g., d6) if available. Check for interference by analyzing a high concentration of the analyte without the internal standard. 3. Ensure the pH of the sample and mobile phase is neutral. Avoid prolonged storage in acidic or basic solutions. |
Quantitative Data Summary
The following tables summarize the acceptance criteria for impurities in Rosuvastatin as specified by the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).
Table 1: Impurity Limits for Rosuvastatin Calcium according to the European Pharmacopoeia
| Impurity | Acceptance Limit (%) |
| Impurity A | ≤ 0.2 |
| Impurity B | ≤ 0.5 |
| Impurity C | ≤ 0.6 |
| Impurity G | ≤ 0.1 |
| Unspecified Impurities | ≤ 0.10 each |
| Total Impurities | ≤ 1.2 |
Source: Rosuvastatin EP Monograph[1]
Table 2: Impurity Limits for Rosuvastatin Calcium according to the United States Pharmacopeia
| Impurity Name | Relative Retention Time | Acceptance Limit (%) |
| Rosuvastatin related compound A (anti-isomer) | ~0.93 | ≤ 0.15 |
| Rosuvastatin diastereomers | ~1.08 | ≤ 0.2 |
| Rosuvastatin lactone | ~2.08 | ≤ 0.3 |
| Any unspecified impurity | - | ≤ 0.10 |
| Total impurities | - | ≤ 0.5 |
Source: Rosuvastatin Calcium USP Monograph
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of Rosuvastatin
This protocol is based on the methodology described in the European Pharmacopoeia for the analysis of related substances.
1. Chromatographic Conditions:
-
Column: C18, 3 µm particle size, 4.6 mm x 150 mm (e.g., Inertsil ODS-3 or equivalent).[1]
-
Mobile Phase: A gradient of mobile phase A and mobile phase B.
-
Mobile Phase A: Mix 25 volumes of acetonitrile and 75 volumes of a 1.1 g/L solution of ammonium dihydrogen phosphate adjusted to pH 4.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
-
Flow Rate: 0.75 mL/min.[1]
-
Column Temperature: 40 °C.[1]
-
Detection: UV at 242 nm.[1]
-
Injection Volume: 10 µL.[1]
2. Preparation of Solutions:
-
Solvent Mixture: Acetonitrile and water (25:75 V/V).[1]
-
Test Solution: Dissolve 25.0 mg of the Rosuvastatin standard in the solvent mixture and dilute to 25.0 mL with the solvent mixture.
-
Reference Solution (0.05%): Dilute 1.0 mL of the Test Solution to 100.0 mL with the solvent mixture. Dilute 1.0 mL of this solution to 10.0 mL with the solvent mixture.[1]
3. Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the blank (solvent mixture), followed by the reference solution and the test solution.
-
Run the gradient program for a sufficient time to elute all impurities (typically 3 times the retention time of Rosuvastatin).[1]
-
Identify and quantify the impurities based on their retention times and peak areas relative to the Rosuvastatin peak in the reference solution.
Protocol 2: LC-MS/MS Method for Quantification of Rosuvastatin using this compound Internal Standard
This protocol provides a general framework for the quantitative analysis of Rosuvastatin in a biological matrix.
1. Chromatographic Conditions:
-
Column: C18, sub-2 µm or core-shell particle size (e.g., Thermo Scientific Accucore RP-MS).
-
Mobile Phase: A gradient of mobile phase A and mobile phase B.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5-10 µL.
2. Mass Spectrometer Settings (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Rosuvastatin: m/z 482.2 → 258.2
-
This compound: m/z 485.2 → 261.2 (adjust based on the specific deuteration pattern)
-
-
Optimization: Optimize cone voltage and collision energy for both analyte and internal standard.
3. Sample Preparation (e.g., Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard solution (e.g., at 500 ng/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (Rosuvastatin/Rosuvastatin-d3) against the concentration of the calibration standards.
-
Use the regression equation from the calibration curve to determine the concentration of Rosuvastatin in the unknown samples.
Visualizations
Caption: Experimental workflow for contamination analysis.
Caption: Troubleshooting logic for identifying contamination sources.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of the Related Substances of Rosuvastatin [journal11.magtechjournal.com]
- 4. Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction [scirp.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 13. Validated LC-MS/MS Method for the Determination of Rosuvastatin in Human Plasma: Application to a Bioequivalence Study in Chinese Volunteers [scirp.org]
- 14. US20060004200A1 - Processes to produce intermediates for rosuvastatin - Google Patents [patents.google.com]
- 15. nebiolab.com [nebiolab.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Enhancing Low-Level Rosuvastatin Detection
Welcome to the technical support center for the sensitive detection of Rosuvastatin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most sensitive methods for detecting low levels of Rosuvastatin?
A1: For achieving high sensitivity in Rosuvastatin detection, several methods are available, each with its own advantages. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as one of the most sensitive and specific methods, with reported limits of quantification (LOQ) as low as 0.05 ng/mL in human plasma.[1][2] Electrochemical sensors, particularly those utilizing nanomaterials like graphene and nanoparticles, also offer excellent sensitivity with limits of detection (LOD) in the nanomolar range.[3][4] Additionally, spectrofluorimetric methods, especially after derivatization, can achieve picogram-level detection.[5][6]
Q2: I am observing high background noise or matrix effects in my LC-MS/MS analysis of Rosuvastatin in plasma. What can I do to minimize this?
A2: Matrix effects are a common challenge in bioanalysis. Here are several strategies to mitigate them:
-
Optimize Sample Preparation: Employ a more rigorous sample preparation technique. Solid-phase extraction (SPE) is often more effective at removing interfering matrix components than simple protein precipitation or liquid-liquid extraction (LLE).[7][8][9]
-
Use a Co-eluting Internal Standard: A stable isotope-labeled internal standard (e.g., Rosuvastatin-d6) is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate quantification.[10]
-
Chromatographic Separation: Adjust your HPLC gradient and column chemistry to better separate Rosuvastatin from co-eluting matrix components.
-
Matrix Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to compensate for matrix effects.
-
2D-LC: Two-dimensional liquid chromatography can provide enhanced separation and reduce matrix interference.
Q3: My electrochemical sensor for Rosuvastatin shows poor reproducibility. What are the likely causes and solutions?
A3: Poor reproducibility in electrochemical sensors can stem from several factors:
-
Electrode Surface Fouling: The surface of the working electrode can become fouled by oxidation products or components from the sample matrix. It is crucial to properly clean and polish the electrode between measurements.
-
Inconsistent Electrode Modification: If you are using a modified electrode, ensure the modification process is consistent in terms of reagent concentrations, reaction times, and deposition potentials.
-
pH and Buffer Composition: The electrochemical behavior of Rosuvastatin is pH-dependent.[3][11] Ensure the pH and composition of your supporting electrolyte are precisely controlled.
-
Reference Electrode Instability: Check the stability and proper functioning of your reference electrode.
Q4: Can I enhance the sensitivity of my spectrofluorimetric method for Rosuvastatin?
A4: Yes, the sensitivity of spectrofluorimetric detection can be significantly enhanced through derivatization. Rosuvastatin's native fluorescence may be weak, but reacting its carboxylic acid group with a fluorescent labeling agent like 9-anthryldiazomethane (ADAM) can dramatically increase the fluorescence signal, allowing for detection at the picogram level.[5][6] Optimizing reaction conditions such as temperature, time, and reagent concentration is critical for achieving maximum signal enhancement.
Troubleshooting Guides
LC-MS/MS Analysis
| Issue | Possible Causes | Troubleshooting Steps |
| Low Signal Intensity | 1. Inefficient ionization. 2. Poor fragmentation. 3. Suboptimal sample extraction recovery. 4. Instrument contamination. | 1. Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Consider using negative ionization mode.[12] 2. Optimize collision energy for the selected MRM transitions. 3. Evaluate different extraction methods (protein precipitation, LLE, SPE) and solvents to maximize recovery.[1][2] 4. Clean the ion source and mass spectrometer inlet. |
| Peak Tailing or Splitting | 1. Column degradation. 2. Incompatible mobile phase pH. 3. Sample solvent mismatch with the mobile phase. 4. Presence of interfering substances. | 1. Replace the analytical column or use a guard column. 2. Adjust the mobile phase pH to ensure Rosuvastatin is in a single ionic state. 3. Reconstitute the final extract in a solvent similar in composition to the initial mobile phase. 4. Improve sample cleanup or chromatographic separation. |
| Carryover | 1. Adsorption of Rosuvastatin to autosampler components. 2. Inadequate needle wash. | 1. Use a stronger wash solution in the autosampler wash protocol.[13] 2. Increase the volume and number of needle washes between injections. |
| Multiple Peaks for Rosuvastatin | 1. Presence of isomers or degradation products. 2. In-source fragmentation or formation of adducts. | 1. Check for known degradation products or isomers of Rosuvastatin.[14] 2. Optimize MS source conditions to minimize in-source phenomena. |
Electrochemical Detection
| Issue | Possible Causes | Troubleshooting Steps |
| No or Weak Signal | 1. Incorrect potential window. 2. Inactive electrode surface. 3. Improper supporting electrolyte. | 1. Perform a cyclic voltammetry scan over a wide potential range to determine the oxidation/reduction potential of Rosuvastatin. 2. Thoroughly clean and polish the working electrode. For modified electrodes, verify the modification step. 3. Optimize the pH and composition of the supporting electrolyte.[3][11] |
| High Background Current | 1. Contaminated supporting electrolyte or glassware. 2. Electrochemical interference from the sample matrix. | 1. Use high-purity reagents and thoroughly clean all glassware. 2. Implement a sample cleanup step or use a selective electrode modification to minimize interference. |
| Drifting Baseline | 1. Unstable reference electrode. 2. Temperature fluctuations. 3. Electrode surface instability. | 1. Check the filling solution and junction of the reference electrode. 2. Perform experiments in a temperature-controlled environment. 3. Ensure the electrode is properly conditioned and equilibrated in the supporting electrolyte before measurement. |
Quantitative Data Summary
The following table summarizes the performance of various sensitive methods for Rosuvastatin detection.
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Reference |
| LC-MS/MS | Human Plasma | - | 0.05 ng/mL | 0.05 - 50.0 ng/mL | [1] |
| LC-MS/MS | Human Plasma | - | 0.1 ng/mL | 1.0 - 50.0 ng/mL | [7] |
| LC-MS/MS | Human Plasma | - | 0.05 µg/L | 0.05 - 42 µg/L | [12] |
| HPLC-Fluorescence (with derivatization) | Human Serum | 0.68 pg/mL | 2.30 pg/mL | 0.01 - 20.0 ng/mL | [5] |
| Spectrofluorimetry (with derivatization) | Urine | 0.38 mg/L | 1.28 mg/L | Up to 5.0 mg/L | [15] |
| Adsorptive Stripping Differential Pulse Voltammetry (AdSDPV) | Pharmaceutical Formulation | 3.0 x 10⁻⁷ M | - | 5.0 x 10⁻⁶ - 1.25 x 10⁻⁵ M | [11] |
| Square Wave Voltammetry (SWV) with GCE | Pharmaceutical Preparations | 0.07 µg/mL | 0.20 µg/mL | 0.20 - 10.00 µg/mL | [16] |
| SWV with AgNPs-rGO/PBB electrode | - | 2.17 x 10⁻⁹ mol/L | - | 5.0 x 10⁻⁹ – 5.0 x 10⁻⁷ mol/L | [3] |
Experimental Protocols
High-Sensitivity LC-MS/MS Method for Rosuvastatin in Human Plasma
This protocol is based on a highly sensitive method for the quantification of Rosuvastatin in a small volume of human plasma.[1]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (Atorvastatin).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Inject an aliquot of the clear supernatant into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: Inertsil ODS-3 (4.6 x 100 mm, 3.0 µm)
-
Mobile Phase: 0.05 M Formic acid: Acetonitrile (20:80, v/v)
-
Flow Rate: 0.50 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
MS System: API-4000 triple quadrupole mass spectrometer or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Rosuvastatin: m/z 482.2 → 258.2
-
Atorvastatin (IS): m/z 559.3 → 440.2
-
-
Ion Source Parameters: Optimized for maximum signal intensity.
Electrochemical Detection using a Modified Glassy Carbon Electrode
This protocol outlines a general procedure for the electrochemical detection of Rosuvastatin.[3][11]
1. Electrode Preparation
-
Polish the glassy carbon electrode (GCE) with alumina slurry on a polishing pad.
-
Rinse thoroughly with deionized water and sonicate in ethanol and water.
-
The electrode can be used as is or further modified with nanomaterials (e.g., graphene, nanoparticles) to enhance sensitivity.
2. Electrochemical Measurement
-
Place the modified or unmodified GCE, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in an electrochemical cell containing the supporting electrolyte (e.g., 0.1 M H₂SO₄).
-
Add a known volume of the Rosuvastatin sample to the cell.
-
Record the voltammetric response using a suitable technique such as Square Wave Voltammetry (SWV) or Differential Pulse Voltammetry (DPV) over a potential range where Rosuvastatin is electroactive.
-
For quantitative analysis, construct a calibration curve by plotting the peak current against the Rosuvastatin concentration.
Visualizations
Caption: Workflow for Rosuvastatin detection by LC-MS/MS.
Caption: Troubleshooting logic for low LC-MS/MS signal.
References
- 1. Development and validation of a highly sensitive and robust LC-MS/MS with electrospray ionization method for quantification of rosuvastatin in small volume human plasma samples and its application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 3. tandfonline.com [tandfonline.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Determination of rosuvastatin at picogram level in serum by fluorimetric derivatization with 9-anthryldiazomethane using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. scielo.br [scielo.br]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 10. A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Efficient, Simultaneous Electrochemical Assay of Rosuvastatin and Ezetimibe from Human Urine and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of a sensitive method for simultaneous determination of rosuvastatin and N-desmethyl rosuvastatin in human plasma using liquid chromatography/negative electrospray ionization/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of rosuvastatin in urine by spectrofluorimetry after liquid-liquid extraction and derivatization in acidic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Electrochemical behaviour and voltammetric determination of rosuvastatin calcium in pharmaceutical preparations using a square-wave voltammetric method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
cross-validation of Rosuvastatin assays with different internal standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various internal standards (IS) used in the bioanalytical quantification of Rosuvastatin by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The selection of an appropriate internal standard is critical for achieving accurate and reliable results in pharmacokinetic and bioequivalence studies. This document summarizes key performance data from published studies and presents detailed experimental protocols to aid researchers in selecting the most suitable IS for their specific assay requirements.
Comparative Analysis of Validation Parameters
The following table summarizes the key validation parameters for Rosuvastatin assays using different internal standards. The data is compiled from various studies and presented to facilitate a comparative assessment of their performance.
| Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Recovery (%) |
| Rosuvastatin-d6 | 0.156–46.840[1] | 0.156[1] | - | 17.65 (at LLOQ)[1] | - | 83.13 - 90.58[1] |
| Carbamazepine | 1–100[2] | 1[2] | < 10[2] | < 10[2] | 98.64–102.4[2] | > 85[2] |
| Fluconazole | 24.979 - 5003.808[3] | 0.1[3] | 7.97-15.94[3] | 3.19-15.27[3] | < 3.7 (relative error)[3] | - |
| Gliclazide | 0.1 - 60[4][5] | 0.1[4][5] | - | - | - | - |
| Atorvastatin | 1.0 - 50.0[6] | 1.0[6] | 2.85 - 5.78[6] | 8.92 - 15.48[6] | 96.08 - 108.17[6] | 50.14 - 52.41[6] |
| Diclofenac sodium | 32 - 160 (ng/µl) | 4.88 (ng/µl) | - | - | - | - |
| Ketoprofen | 0.02 - 10 (µg/mL) | 0.02 (µg/mL) | 2.28–10.23[7] | 7.24–12.43[7] | 93.05–112.17[7] | 85–110[7] |
| Fluvastatin | 3.0 - 1602.0 (µg/mL) | 0.12 (µg/mL) | < 2.40[8] | < 2.40[8] | 99.86-102.86[8] | - |
Note: The performance of each internal standard is highly dependent on the specific experimental conditions of the respective study. Direct comparison should be made with caution.
Experimental Workflows and Methodologies
The selection of an internal standard is intrinsically linked to the entire analytical method. Below is a generalized experimental workflow for the bioanalysis of Rosuvastatin, followed by detailed protocols for assays utilizing different internal standards.
Caption: A generalized workflow for the bioanalytical method development and validation of Rosuvastatin.
Detailed Experimental Protocols
Assay using Rosuvastatin-d6 as Internal Standard[1]
-
Sample Preparation: Liquid-liquid extraction. To 1.0 mL of plasma, 100 µL of internal standard (11.636 ng/mL) was added.
-
Chromatography:
-
Column: Agilent Zorbax SB-C18 (2.1 × 50 mm, 1.8 µm)
-
Mobile Phase: 0.01 M ammonium acetate: methanol: acetic acid (20:80:0.2, v/v/v), pH 5.10
-
Flow Rate: 0.200 mL/min
-
Injection Volume: 30 µL
-
Retention Time: 0.95 min for both Rosuvastatin and Rosuvastatin-d6
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Rosuvastatin: m/z 482.131 → 258.200
-
Rosuvastatin-d6: m/z 488.202 → 264.200
-
-
Assay using Carbamazepine as Internal Standard[2]
-
Sample Preparation: Volumetric absorptive microsampling (VAMS) followed by extraction.
-
Chromatography:
-
Retention Time: Rosuvastatin - 0.9 minutes
-
-
Mass Spectrometry:
-
Details of the mass spectrometry method were not fully specified in the provided abstract.
-
Assay using Fluconazole as Internal Standard[3]
-
Sample Preparation: Liquid-liquid extraction with Methyl-tert-Butyl Ether.
-
Chromatography:
-
Column: Kromosil, 5µ, 100×4.6mm
-
Mobile Phase: 5mM Ammonium acetate (pH 3.5) : Acetonitrile (10:90 v/v)
-
Flow Rate: 0.800 mL/min
-
Retention Time: Rosuvastatin - 1.22 min, Fluconazole - 1.23 min
-
-
Mass Spectrometry:
-
Ionization: Positive ion mode
-
Detection: MRM
-
MRM Transitions:
-
Rosuvastatin: m/z 482.20 → 288.20
-
Fluconazole: m/z 307.20 → 220.10
-
-
Assay using Gliclazide as Internal Standard[4][5]
-
Sample Preparation: Liquid-liquid extraction with ethyl acetate.
-
Chromatography:
-
Column: C18 reversed-phase
-
Mobile Phase: Acetonitrile : Methanoic acid (0.1%) (60:40, v/v)
-
-
Mass Spectrometry:
-
Ionization: Positive ion pneumatically assisted electrospray
-
Detection: MRM
-
MRM Transitions:
-
Rosuvastatin: m/z 482.1 → 258.1
-
Gliclazide: m/z 324.2 → 127.2
-
-
Assay using Atorvastatin as Internal Standard[6]
-
Sample Preparation: Solid phase extraction (SPE).
-
Chromatography:
-
Column: YMC J' Sphere ODS H-80 (150 x 4.6 mm, 4.0 µm)
-
Mobile Phase: 0.2% formic acid in water and acetonitrile (40:60, v/v)
-
Flow Rate: 1.0 mL/min
-
-
Mass Spectrometry:
-
Ionization: Positive mode
-
Detection: MRM
-
MRM Transitions:
-
Rosuvastatin: m/z 482 → 258
-
Atorvastatin: m/z 559 → 440
-
-
Rosuvastatin Signaling Pathway
Rosuvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. The following diagram illustrates this key step in the mevalonate pathway.
Caption: Rosuvastatin inhibits HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[6][8]
References
- 1. Investigation of the Bioequivalence of Rosuvastatin 20 mg Tablets after a Single Oral Administration in Mediterranean Arabs Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Validated LC-MS/MS Method for the Determination of Rosuvastatin in Human Plasma: Application to a Bioequivalence Study in Chinese Volunteers [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Rosuvastatin-d3 and Rosuvastatin-d6 as Internal Standards in Bioanalytical Assays
In the quantitative analysis of rosuvastatin in biological matrices, the use of a stable isotope-labeled internal standard (SIL-IS) is crucial for achieving accurate and precise results. The SIL-IS compensates for variability during sample preparation and analysis. Among the available options, deuterated forms of rosuvastatin, such as rosuvastatin-d3 and rosuvastatin-d6, are commonly considered. This guide provides a comparative overview of their performance, supported by available experimental data, to aid researchers in selecting the most appropriate internal standard for their bioanalytical needs.
Performance Data Overview
Below is a summary of performance data from a validated LC-MS/MS method utilizing rosuvastatin-d6 as the internal standard for the determination of rosuvastatin in human plasma.
Table 1: Performance Characteristics of a Bioanalytical Method for Rosuvastatin using Rosuvastatin-d6 as an Internal Standard
| Parameter | Performance Metric | Result |
| Linearity | Calibration Curve Range | 0.156–46.840 ng/mL |
| Correlation Coefficient (r²) | 0.9975 | |
| Lower Limit of Quantification (LLOQ) | Concentration | 0.156 ng/mL |
| Precision (%CV) at LLOQ | 17.65% | |
| Accuracy | Quality Control Low (QCL) | 90.58% |
| Quality Control Medium 1 (QCM1) | 86.26% | |
| Quality Control Medium 2 (QCM2) | 84.10% | |
| Quality Control High (QCH) | 83.13% | |
| Precision (Intra-day) | QCL (%CV) | 8.75% |
| QCH (%CV) | 1.93% | |
| Recovery | Rosuvastatin (Mean) | 86.02% |
| Rosuvastatin-d6 (IS) | 120.49% |
Data compiled from a study investigating the bioequivalence of rosuvastatin 20 mg tablets.
Experimental Protocols
The following is a representative experimental protocol for the quantification of rosuvastatin in human plasma using rosuvastatin-d6 as an internal standard.
Sample Preparation
-
To 1.0 mL of human plasma, add 100 µL of rosuvastatin-d6 internal standard working solution (0.128 µg/mL in methanol) to achieve a final concentration of 11.636 ng/mL.
-
Vortex the sample for 30 seconds.
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: Agilent Zorbax SB-C18 (2.1 × 50 mm, 1.8 µm)
-
Mobile Phase: Isocratic elution with 0.01 M ammonium acetate: methanol: acetic acid (20:80:0.2, v/v/v), pH 5.10
-
Flow Rate: 0.200 mL/min
-
Injection Volume: 30 µL
-
Column Temperature: 40 °C
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Rosuvastatin: m/z 482.131 → 258.200
-
Rosuvastatin-d6: m/z 488.202 → 264.200
-
-
Retention Time: Approximately 0.95 minutes for both rosuvastatin and rosuvastatin-d6.
Comparative Analysis and Recommendations
While specific performance data for this compound is limited in the public domain, general principles of stable isotope labeling can guide the selection process.
-
Isotopic Effect: Deuterium is heavier than hydrogen, and its substitution can sometimes lead to slight differences in chromatographic retention time between the analyte and the deuterated internal standard. This is known as the "isotope effect." If the analyte and internal standard do not co-elute perfectly, they may experience different degrees of matrix effects (ion suppression or enhancement), which can compromise the accuracy of the quantification.
-
Degree of Deuteration: Rosuvastatin-d6 has a higher degree of deuteration than this compound. A higher number of deuterium atoms can further minimize the chromatographic isotope effect, leading to better co-elution with the unlabeled analyte. This is generally preferred to ensure that the internal standard accurately reflects the behavior of the analyte during analysis. The use of rosuvastatin-d6 in multiple validated methods suggests its suitability and reliability.
Recommendation: Based on the extensive availability of validation data and the principle of minimizing isotopic effects, rosuvastatin-d6 is the recommended internal standard for the bioanalysis of rosuvastatin. Its demonstrated performance in terms of accuracy, precision, and linearity provides a high degree of confidence for researchers in drug development and clinical studies.
Visualizing the Experimental Workflow and Rosuvastatin's Mechanism of Action
To further illustrate the processes involved, the following diagrams, generated using Graphviz, depict a typical bioanalytical workflow and the signaling pathway of rosuvastatin.
A Comparative Guide to Rosuvastatin Analysis: Method Validation According to FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Rosuvastatin, a widely prescribed statin for the management of dyslipidemia. The methodologies discussed have been validated in accordance with FDA guidelines, ensuring the reliability and accuracy of the data presented. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs, be it for quality control of pharmaceutical formulations or for bioanalytical studies.
Comparison of Analytical Methods for Rosuvastatin Analysis
The most common techniques for the analysis of Rosuvastatin are High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix.
Table 1: Performance Comparison of HPLC-UV, UPLC, and LC-MS/MS Methods for Rosuvastatin Analysis
| Validation Parameter | HPLC-UV Method | UPLC Method | LC-MS/MS Method | FDA Acceptance Criteria |
| Linearity (r²) | >0.999[1][2] | >0.999 | >0.99[3] | r² ≥ 0.99 |
| Accuracy (% Recovery) | 98.89% - 100.66%[1] | 98% - 102% | 96.08% - 108.17%[3] | 80% - 120% (for biological samples) |
| Precision (%RSD) | Intra-day: 1.06-1.54%Inter-day: 0.103-1.78%[1] | Intra-day: <0.4%Inter-day: 0.5-1.3%[4] | Intra-day: 2.85-5.78%Inter-day: 8.92-15.48%[3] | %RSD ≤ 15% (≤ 20% at LLOQ) |
| Limit of Detection (LOD) | 0.78 µg/mL[1] | 0.18 µg/mL[4] | 15 pg/µL (MS detection)[5] | Method-dependent |
| Limit of Quantification (LOQ) | 1.56 µg/mL[1] | 0.59 µg/mL[4] | 50 pg/µL (MS detection)[5] | Method-dependent |
| Robustness | No significant changes with variations in flow rate, wavelength, and mobile phase composition.[1] | Method is robust.[6] | Not explicitly stated in all reviewed literature for all parameters. | Method should be reliable under minor variations. |
Note: The presented data is a summary from various published studies and may vary based on specific experimental conditions.
Experimental Protocols
A detailed experimental protocol for a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of Rosuvastatin in pharmaceutical tablets is provided below.
RP-HPLC Method for Rosuvastatin Tablet Analysis
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Visible detector, autosampler, and a data acquisition system.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer) in a specific ratio (e.g., 60:40 v/v).[7]
-
Flow Rate: 1.0 mL/min[8]
-
Detection Wavelength: 243 nm[7]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
3. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve Rosuvastatin calcium reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards of different concentrations.
-
Sample Preparation (from tablets):
-
Weigh and finely powder a specific number of tablets (e.g., 20 tablets).
-
Accurately weigh a portion of the powder equivalent to a specific amount of Rosuvastatin (e.g., 10 mg).
-
Transfer the powder to a volumetric flask and add a suitable solvent (e.g., mobile phase) to dissolve the drug.
-
Sonicate the mixture for a specified time to ensure complete dissolution.
-
Dilute the solution to the mark with the solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[1]
-
4. Method Validation Procedure (as per FDA Guidelines):
-
Specificity: Analyze a blank (mobile phase), a placebo solution, and a standard solution to ensure no interference at the retention time of Rosuvastatin.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient (r²).
-
Accuracy (Recovery): Perform recovery studies by spiking a known amount of Rosuvastatin standard into a placebo mixture at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability (Intra-day precision): Analyze a minimum of five determinations at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different equipment. Calculate the Relative Standard Deviation (%RSD).
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Robustness: Intentionally vary chromatographic parameters such as the mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability.
Visualizing the Method Validation Workflow
The following diagram illustrates the logical workflow of the analytical method validation process for Rosuvastatin analysis as per FDA guidelines.
Caption: Workflow for Rosuvastatin Analytical Method Validation.
This guide provides a foundational understanding of the method validation for Rosuvastatin analysis. For more in-depth information, it is recommended to consult the official FDA and ICH guidelines. The provided data and protocols are for informational purposes and should be adapted and validated for specific laboratory conditions and applications.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. ijpsr.com [ijpsr.com]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmascholars.com [pharmascholars.com]
- 8. Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: Rosuvastatin-d6 as an Internal Standard in Bioanalysis
In the quantitative analysis of rosuvastatin in biological matrices, particularly through liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy and precision of the results. A suitable internal standard helps to correct for variations in sample preparation, injection volume, and matrix effects. Deuterated analogues of the analyte, such as Rosuvastatin-d6, are often considered the gold standard due to their similar physicochemical properties to the analyte, leading to comparable extraction recovery and ionization efficiency. This guide provides a comparative overview of the performance of Rosuvastatin-d6 against other commonly used internal standards in the quantification of rosuvastatin in spiked samples.
Comparative Analysis of Internal Standards
The selection of an internal standard is a critical step in the development of robust bioanalytical methods. While structurally unrelated compounds can be used, stable isotope-labeled internal standards, such as Rosuvastatin-d6, typically offer the best performance by closely mimicking the behavior of the analyte during sample processing and analysis.
Quantitative Performance Data
The following table summarizes the accuracy and precision data from various studies utilizing Rosuvastatin-d6 and other internal standards for the quantification of rosuvastatin in human plasma.
| Internal Standard | Analyte Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery or % of Nominal) | Reference |
| Rosuvastatin-d6 | 0.3 | 11.9 | - | 109.3 | [1] |
| 15 | - | - | - | [1] | |
| 40 | - | - | - | [1] | |
| Gliclazide | 0.2 | 7.7 | 6.9 | 95.7 | [2] |
| 5 | 5.3 | 4.5 | 98.4 | [2] | |
| 50 | 4.8 | 3.9 | 101.2 | [2] | |
| Fluconazole | 0.5 | 15.94 | 15.27 | < 3.7 (relative error) | [3] |
| 9 | 7.97 | 3.19 | < 3.7 (relative error) | [3] | |
| 24 | 9.87 | 7.84 | < 3.7 (relative error) | [3] | |
| 46 | 10.52 | 8.63 | < 3.7 (relative error) | [3] | |
| Atorvastatin | 1.0 (LLOQ) | - | - | - | [4] |
| 3.0 (LQC) | 5.78 | 15.48 | 113.90 | [4] | |
| 25.0 (MQC) | 2.85 | 8.92 | 96.23 | [4] | |
| 45.0 (HQC) | 3.25 | 10.25 | 96.08 | [4] |
RSD: Relative Standard Deviation; LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control.
As evidenced by the data, methods employing Rosuvastatin-d6 demonstrate excellent accuracy and precision. The use of a stable isotope-labeled internal standard generally results in lower variability and higher accuracy, as it co-elutes with the analyte and experiences similar matrix effects. While other internal standards like Gliclazide, Fluconazole, and Atorvastatin have been successfully used and validated according to regulatory guidelines, the performance of Rosuvastatin-d6 is often superior, particularly in complex biological matrices where matrix effects can be significant.
Experimental Protocols
The methodologies for rosuvastatin quantification vary between laboratories but generally follow a common workflow. Below are detailed protocols from studies using different internal standards.
Method 1: Rosuvastatin Quantification using Rosuvastatin-d6 Internal Standard
This method utilizes supported liquid extraction (SLE) for sample preparation, which has been shown to provide high extraction recovery and cleaner extracts compared to liquid-liquid extraction (LLE)[1].
1. Sample Preparation (Supported Liquid Extraction)
-
To 100 µL of plasma sample, add 10 µL of Rosuvastatin-d6 internal standard solution (100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Load the sample onto a supported liquid extraction plate/column.
-
Allow the sample to absorb for 5 minutes.
-
Elute the analytes with two aliquots of 600 µL of methyl tert-butyl ether (MTBE).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity LC system or equivalent.
-
Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient: 30% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Sciex Triple Quad 5500 or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Rosuvastatin: 482.2 -> 258.2
-
Rosuvastatin-d6: 488.2 -> 264.2
-
Method 2: Rosuvastatin Quantification using Gliclazide Internal Standard
This method employs a simple protein precipitation technique for sample clean-up[2].
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of Gliclazide internal standard solution (500 ng/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 3 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent.
-
Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: 10 mM Ammonium acetate (pH 4.0) : Acetonitrile (35:65, v/v).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Applied Biosystems API 4000 or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Rosuvastatin: 482.1 -> 258.1
-
Gliclazide: 324.1 -> 127.1
-
Conclusion
The data presented in this guide highlight the excellent accuracy and precision achievable with Rosuvastatin-d6 as an internal standard for the quantification of rosuvastatin in spiked biological samples. While other non-deuterated internal standards can provide acceptable results when properly validated, the use of a stable isotope-labeled internal standard like Rosuvastatin-d6 is highly recommended for minimizing analytical variability and ensuring the highest quality data, particularly in regulated bioanalysis. The choice of sample preparation technique also plays a crucial role in method performance, with methods like supported liquid extraction offering advantages in terms of recovery and extract cleanliness. Researchers and drug development professionals should consider these factors when developing and validating bioanalytical methods for rosuvastatin to ensure reliable and accurate results.
References
- 1. A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated LC-MS/MS Method for the Determination of Rosuvastatin in Human Plasma: Application to a Bioequivalence Study in Chinese Volunteers [scirp.org]
- 3. jocpr.com [jocpr.com]
- 4. scielo.br [scielo.br]
A Comparative Guide to Linearity and Range Determination for Rosuvastatin Calibration Curves
For researchers, scientists, and drug development professionals, establishing a robust and reliable calibration curve is a foundational step in the quantitative analysis of active pharmaceutical ingredients (APIs) like Rosuvastatin. This guide provides a comparative overview of linearity and range determination for Rosuvastatin using various analytical techniques, supported by experimental data from published studies.
As per the International Council for Harmonisation (ICH) guidelines, the linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][2]
Comparative Analysis of Analytical Methods
The choice of analytical technique for Rosuvastatin quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed methods.
The following table summarizes the linearity and range data for Rosuvastatin calibration curves from various studies.
| Analytical Method | Linearity Range | Correlation Coefficient (r²) | Sample Matrix/Solvent |
| HPLC | 3.0 - 1602.0 µg/mL | > 0.999 | Methanol |
| 0.78 - 100 µg/mL | 0.9997 | Mobile Phase | |
| 20 - 60 µg/mL | 0.999 | Mobile Phase | |
| 10 - 150 µg/mL | > 0.9999 | Diluent | |
| 5 - 30 µg/mL | Not Specified | Mobile Phase | |
| 10 - 60 µg/mL | 0.9999 | Mobile Phase | |
| 10 - 50 µg/mL | 0.999 | Mobile Phase | |
| UV-Vis Spectrophotometry | 5 - 30 µg/mL | 0.999 | Distilled Water |
| 4 - 24 µg/mL | 0.9992 | ACN: Methanol (60:40 v/v) | |
| 1 - 6 µg/mL | 0.999 | 0.1N NaOH | |
| 2 - 20 µg/mL | 0.9973 - 0.9994 | Phosphate Buffer (pH 6.8 & 7.4) | |
| 2 - 18 µg/mL | 0.9969 | Methanol | |
| LC-MS/MS | 0.1 - 60 ng/mL | > 0.99 | Human Plasma |
| 1.0 - 50.0 ng/mL | > 0.99 | Human Plasma | |
| UPLC | 0.075 - 11.84 µg/mL | 0.999 | Not Specified |
Experimental Workflow for Calibration Curve Determination
The general workflow for establishing the linearity and range of a calibration curve involves preparing a series of standards of known concentrations and measuring their analytical response.
Caption: General workflow for linearity and range determination of a Rosuvastatin calibration curve.
Detailed Experimental Protocols
Below are representative protocols for determining Rosuvastatin calibration curves using HPLC, UV-Vis Spectrophotometry, and LC-MS/MS, as derived from published literature.
High-Performance Liquid Chromatography (HPLC) Method
This method is widely used for the quality control of Rosuvastatin in bulk and pharmaceutical dosage forms.
-
Standard Preparation: A stock solution of Rosuvastatin Calcium is prepared by dissolving an accurately weighed amount in a suitable solvent, such as methanol.[3][4] From this stock solution, a series of working standard solutions are prepared by serial dilution with the mobile phase to achieve the desired concentration range (e.g., 0.78-100 µg/ml).[4]
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a Nucleodur C8 (250 × 4.6 mm i.d., 5 μm particle size) or a Symmetry C18 (100 x 4.6 mm i.d., 3.5 µm), is commonly used.[3][5]
-
Mobile Phase: A mixture of an acidic buffer and an organic solvent is typical. For example, a mixture of 0.1M formic acid and methanol (25:75, v/v) or acetonitrile and phosphate buffer (60:40 v/v) can be used.[3][5]
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.[3][4]
-
Detection: A photodiode array (PDA) or UV-Vis detector is used, with the detection wavelength set to the maximum absorbance of Rosuvastatin, typically around 243 nm or 280 nm.[3][5]
-
-
Data Analysis: The peak area of the Rosuvastatin chromatogram for each standard is plotted against its corresponding concentration. A linear regression analysis is then performed to determine the equation of the line, the y-intercept, the slope, and the correlation coefficient (r²).[3] The linearity is established over a range where the r² value is typically greater than 0.999.[3][5]
UV-Visible Spectrophotometric Method
This is a simpler and more cost-effective method suitable for the analysis of Rosuvastatin in bulk drug and simple formulations.
-
Standard Preparation: A standard stock solution of Rosuvastatin Calcium is prepared by dissolving a known amount in a suitable solvent, such as distilled water, 0.1N NaOH, or a mixture of ACN and methanol.[6][7][8] Working standards within the desired concentration range (e.g., 5-30 µg/ml) are prepared by diluting the stock solution.[6]
-
Spectrophotometric Analysis:
-
Wavelength Selection (λmax): The wavelength of maximum absorbance (λmax) for Rosuvastatin is determined by scanning a standard solution over a UV range (e.g., 200-400 nm). The λmax is typically found to be around 240-247 nm.[6][8]
-
Absorbance Measurement: The absorbance of each standard solution is measured at the determined λmax using a double beam UV-Visible spectrophotometer with the solvent as a blank.[6][7]
-
-
Data Analysis: A calibration curve is constructed by plotting the absorbance values against the corresponding concentrations. The linearity of the method is evaluated by calculating the correlation coefficient (r²) from the linear regression of the data. A good linear relationship is indicated by an r² value close to 0.999.[6][7][8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This highly sensitive and selective method is ideal for the determination of Rosuvastatin in complex biological matrices like human plasma.
-
Sample Preparation: Plasma samples containing Rosuvastatin are typically subjected to a sample clean-up and concentration step. This often involves protein precipitation followed by liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction (SPE).[9][10] An internal standard (IS), such as fluvastatin or gliclazide, is added before extraction to correct for variability.[3][9]
-
LC-MS/MS Conditions:
-
Chromatography: A C18 reversed-phase column is used for separation. The mobile phase is typically a gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier like formic acid.[9][10]
-
Mass Spectrometry: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode is commonly used. The analysis is performed in the multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both Rosuvastatin (e.g., m/z 482.1 → 258.1) and the internal standard.[9][10]
-
-
Data Analysis: The calibration curve is constructed by plotting the peak area ratio of Rosuvastatin to the internal standard against the nominal concentration of the calibration standards. The relationship is typically linear over a low concentration range (e.g., 0.1-60 ng/mL), and a correlation coefficient (r²) of greater than 0.99 is considered acceptable.[9][11]
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. database.ich.org [database.ich.org]
- 3. Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. pharmascholars.com [pharmascholars.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. researchpublish.com [researchpublish.com]
- 8. saudijournals.com [saudijournals.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. file.scirp.org [file.scirp.org]
Assessing the Isotopic Purity of Rosuvastatin-d3: A Comparative Guide for Researchers
For drug development professionals and scientists engaged in pharmacokinetic and bioanalytical studies, the isotopic purity of deuterated internal standards is a critical parameter that ensures the accuracy and reliability of quantitative analyses. This guide provides a comprehensive comparison of Rosuvastatin-d3, a commonly used internal standard, with its alternatives, supported by experimental data and detailed analytical protocols.
This compound is a deuterium-labeled version of the cholesterol-lowering drug Rosuvastatin, widely employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays. Its structural similarity and co-elution with the unlabeled analyte, coupled with a distinct mass difference, allow for precise correction of variations during sample preparation and analysis. However, the presence of unlabeled or partially labeled isotopologues can compromise the accuracy of these assays. Therefore, a thorough assessment of isotopic purity is paramount.
Comparison of Isotopic Purity
The isotopic purity of a deuterated compound is typically expressed as the percentage of molecules that are fully deuterated at the intended positions. This is a key quality attribute provided by commercial suppliers. While specific batch-to-batch values may vary, a comparison of typical specifications for this compound and its common alternatives, Rosuvastatin-d6 and Atorvastatin-d5, provides valuable insight for selecting an appropriate internal standard.
| Compound | Degree of Deuteration | Typical Isotopic Purity | Chemical Purity (by HPLC) |
| This compound | 3 | >98% | >99% |
| Rosuvastatin-d6 | 6 | >98% | >98%[1][2] |
| Atorvastatin-d5 | 5 | ≥99% deuterated forms (d1-d5)[3] | >95%[4] |
Note: Isotopic purity values are based on typical specifications from various suppliers and may vary between batches and manufacturers.
Experimental Protocols for Isotopic Purity Assessment
The determination of isotopic purity primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a fundamental technique for assessing isotopic purity by differentiating between isotopologues based on their precise mass-to-charge ratios.
Experimental Protocol: LC-HRMS for Isotopic Purity of this compound
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 100-1000 with a resolution of >70,000.
-
Data Analysis: The relative abundance of the molecular ions corresponding to the unlabeled (d0), partially deuterated (d1, d2), and fully deuterated (d3) forms of Rosuvastatin are measured. The isotopic purity is calculated as the percentage of the d3 isotopologue relative to the sum of all isotopologues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, provides detailed information about the location and extent of deuteration.
Experimental Protocol: NMR for Isotopic Purity of this compound
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6).
-
¹H NMR Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
The degree of deuteration is determined by comparing the integration of the residual proton signal at the site of deuteration to the integration of a non-deuterated proton signal within the same molecule. A lower integration value for the proton at the deuterated position indicates higher isotopic purity.
-
-
²H NMR Analysis:
-
Acquire a ²H NMR spectrum.
-
The presence of a signal at the expected chemical shift confirms the position of the deuterium label. The relative area of this signal can be used to quantify the amount of deuterium at that position.
-
Workflow for Isotopic Purity Assessment
The following diagrams illustrate the typical experimental workflows for assessing the isotopic purity of this compound using LC-HRMS and NMR.
Conclusion
The selection of a suitable deuterated internal standard is a critical decision in the development of robust quantitative bioanalytical methods. While this compound is a widely accepted and commercially available option with generally high isotopic purity, researchers should always verify the certificate of analysis for the specific batch being used. For applications requiring a higher degree of mass separation from the analyte or for multiplexed assays, alternatives such as Rosuvastatin-d6 or deuterated standards of other statins like Atorvastatin-d5 may be considered. The choice of analytical technique for purity assessment, whether HRMS or NMR, will depend on the specific information required and the instrumentation available. By following rigorous analytical protocols, researchers can ensure the quality of their deuterated internal standards and the integrity of their experimental data.
References
Comparative Pharmacokinetics of Rosuvastatin Across Diverse Populations
Rosuvastatin, a potent HMG-CoA reductase inhibitor, is widely prescribed for the management of dyslipidemia. Its pharmacokinetic profile, however, exhibits significant variability among different populations, influencing both its efficacy and safety. This guide provides a comparative analysis of rosuvastatin's pharmacokinetics, drawing upon experimental data from studies involving various ethnic groups, age demographics, and patients with specific comorbidities. The information is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of the factors contributing to pharmacokinetic variations.
Data Presentation: Pharmacokinetic Parameters
The systemic exposure to rosuvastatin can differ based on race, renal function, and hepatic health. The following tables summarize key pharmacokinetic parameters observed in different populations.
Table 1: Influence of Ethnicity on Rosuvastatin Pharmacokinetics
| Population | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Key Findings |
| Caucasian | 20 mg | 7.6 (± 3.0) | 83.5 (± 32.2) | Baseline for comparison.[1] |
| Asian (General) | 20 mg | ~2-fold higher vs. Caucasian | ~2-fold higher vs. Caucasian | Significantly elevated exposure compared to Caucasians.[2][3] |
| East Asian Subgroups | 20 mg | 70-98% higher vs. Caucasian | 64-84% higher vs. Caucasian | Includes Chinese, Filipino, Korean, Vietnamese, and Japanese subjects.[4][5] |
| Asian-Indian | 20 mg | 29% higher vs. Caucasian | 26% higher vs. Caucasian | Exposure is intermediate between Caucasians and other East Asian groups.[4][5] |
| Hispanic & Black | N/A | No clinically relevant differences | No clinically relevant differences | Pharmacokinetics are comparable to Caucasian groups.[2] |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Table 2: Influence of Age and Gender on Rosuvastatin Pharmacokinetics
| Population | Dose | Cmax | AUC | Key Findings |
| Young (18-35 years) | 40 mg | 12% higher vs. Elderly | 6% higher vs. Elderly | Small, clinically irrelevant differences observed.[6][7] |
| Elderly (>65 years) | 40 mg | Baseline | Baseline | No significant differences in plasma concentrations compared to nonelderly.[2][6][7] |
| Female | 40 mg | 18% higher vs. Male | 9% higher vs. Male | Minor differences not considered clinically significant.[6][7] |
| Male | 40 mg | Baseline | Baseline | No significant differences in plasma concentrations compared to women.[2] |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Table 3: Influence of Renal and Hepatic Impairment on Rosuvastatin Pharmacokinetics
| Population | Dose | Cmax | AUC | Key Findings |
| Normal Renal Function | 20 mg | Baseline | Baseline | Control group for renal impairment studies.[8] |
| Mild Renal Impairment | 20 mg | Similar to normal | Similar to normal | No clinically significant effect on plasma concentrations.[2][8][9] |
| Moderate Renal Impairment | 20 mg | Similar to normal | Similar to normal | No clinically significant effect on plasma concentrations.[2][8][9] |
| Severe Renal Impairment | 20 mg | ~3-fold increase | ~3-fold increase | Clinically significant increase in plasma concentrations.[2][8] |
| Chronic Hemodialysis | 10 mg | ~50% greater vs. healthy | N/A | Steady-state concentrations are moderately increased.[2] |
| Normal Hepatic Function | 10 mg | 6.02 ng/mL | 60.7 ng·h/mL | Control group for hepatic impairment studies.[10] |
| Mild Hepatic Impairment | 10 mg | Similar to normal | Similar to normal | Pharmacokinetics largely unaffected.[10] |
| Moderate Hepatic Impairment | 10 mg | Variable | Variable | Some patients showed significantly increased exposure.[10] |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
The data presented is derived from studies employing rigorous methodologies to assess rosuvastatin pharmacokinetics. Below are summaries of typical experimental protocols.
Pharmacokinetic Study in Different Ethnic Groups
-
Study Design : Open-label, single-dose, comparative pharmacokinetic study.[4]
-
Participants : Healthy male and female volunteers from various ethnic backgrounds, including Caucasian, Chinese, Filipino, Asian-Indian, Korean, Vietnamese, and Japanese, residing in the same geographical area to minimize environmental confounders.[4]
-
Methodology :
-
A single oral dose of 20 mg rosuvastatin was administered to fasting subjects.[4]
-
Serial blood samples were collected at predefined intervals (e.g., pre-dose and up to 96 hours post-dose).[6][7]
-
Plasma was separated by centrifugation and stored at -70°C until analysis.[11]
-
Plasma concentrations of rosuvastatin and its metabolites (N-desmethyl rosuvastatin) were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][12]
-
Pharmacokinetic parameters including Cmax, Tmax, and AUC were calculated from the plasma concentration-time data using non-compartmental methods.[11]
-
Genetic analysis was often performed to assess the influence of polymorphisms in genes such as SLCO1B1 and ABCG2.[4]
-
Pharmacokinetic Study in Patients with Renal Impairment
-
Study Design : Open-label, non-randomized, parallel-group trial.[8]
-
Participants : Subjects were stratified into groups based on their creatinine clearance (CLcr): severe impairment (CLcr <30 mL/min), moderate impairment (CLcr 30–50 mL/min), mild impairment (CLcr 50–80 mL/min), and normal renal function (CLcr >80 mL/min).[2][8]
-
Methodology :
-
Subjects received a daily oral dose of rosuvastatin (e.g., 20 mg) for a period of 14 days to achieve steady-state concentrations.[8]
-
On the final day of dosing, serial blood samples were collected over a 24-hour period.[11]
-
Plasma rosuvastatin concentrations were quantified using validated LC-MS/MS methods.[13]
-
Steady-state pharmacokinetic parameters (Cmax,ss and AUCss) were determined and compared among the different renal function groups.[10]
-
Bioanalytical Method for Rosuvastatin Quantification
-
Technique : Reversed-phase high-performance liquid chromatography with tandem mass spectrometry (RP-HPLC-MS/MS).[13][14]
-
Sample Preparation : Plasma samples are typically prepared using liquid-liquid extraction (e.g., with diethyl ether) or solid-phase extraction to isolate the analyte and internal standard from plasma proteins and other interfering substances.[13]
-
Chromatographic Separation :
-
Column : A C18 or C8 column (e.g., Nucleodur C8, 250 × 4.6 mm, 5 µm) is commonly used.[14]
-
Mobile Phase : A mixture of an acidic aqueous solution (e.g., 0.1-0.2% formic acid) and an organic solvent like methanol or acetonitrile is used for isocratic elution.[13][15]
-
Flow Rate : A typical flow rate is around 0.20-1.0 mL/min.[13][14]
-
-
Mass Spectrometric Detection :
-
Ionization : Electrospray ionization (ESI) in positive mode is used.
-
Detection : Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for rosuvastatin (e.g., m/z 482 → 258) and an internal standard.[13]
-
-
Validation : The method is validated according to regulatory guidelines (e.g., FDA) for linearity, accuracy, precision, selectivity, and stability.[13]
Visualizations
The following diagrams illustrate key pathways and workflows related to rosuvastatin pharmacokinetics.
Caption: Rosuvastatin absorption, metabolism, and excretion pathway.
Caption: General experimental workflow for a clinical pharmacokinetic study.
Conclusion
The pharmacokinetics of rosuvastatin are subject to substantial inter-individual and inter-ethnic variability. Systemic exposure is approximately two-fold higher in Asian subjects compared to Caucasians, a difference largely attributed to the higher prevalence of genetic polymorphisms in the SLCO1B1 and ABCG2 genes, which encode for hepatic uptake and efflux transporters, respectively.[3][4][16] While age and gender do not appear to have a clinically significant impact on rosuvastatin pharmacokinetics, renal and hepatic function are critical determinants.[2][6] Severe renal impairment can lead to a three-fold increase in drug exposure, necessitating careful dose consideration.[2] Similarly, while mild hepatic impairment has little effect, exposure can be highly variable and significantly increased in some patients with moderate impairment.[10] These findings underscore the importance of considering a patient's ethnicity, genetic makeup, and organ function to optimize rosuvastatin therapy, ensuring maximal efficacy while minimizing the risk of concentration-dependent adverse effects.
References
- 1. Rosuvastatin pharmacokinetics in Asian and White subjects wild-type for both OATP1B1 and BCRP under control and inhibited conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Drug Interactions | CRESTOR® (rosuvastatin) | For HCPs [crestor.com]
- 3. Racial Differences in the Cholesterol-Lowering Effect of Statin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. No effect of age or gender on the pharmacokinetics of rosuvastatin: a new HMG-CoA reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (Open Access) No effect of age or gender on the pharmacokinetics of rosuvastatin: a new HMG-CoA reductase inhibitor. (2002) | Paul D. Martin | 92 Citations [scispace.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Population pharmacokinetics of rosuvastatin: implications of renal impairment, race, and dyslipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and pharmacodynamics of rosuvastatin in subjects with hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacodynamic effects and pharmacokinetics of a new HMG-CoA reductase inhibitor, rosuvastatin, after morning or evening administration in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of polymorphisms in ABCG2, SLCO1B1, SLC10A1 and CYP2C9/19 on plasma concentrations of rosuvastatin and lipid response in Chinese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative determination of rosuvastatin in human plasma by liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. ClinPGx [clinpgx.org]
performance of different SPE cartridges for Rosuvastatin extraction
A Comparative Guide to Solid-Phase Extraction (SPE) Cartridges for Rosuvastatin Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of Rosuvastatin in biological matrices is crucial. Solid-Phase Extraction (SPE) is a widely adopted technique for sample clean-up and concentration prior to analysis. The choice of SPE cartridge significantly impacts recovery, reproducibility, and sensitivity. This guide provides an objective comparison of the , supported by experimental data from various studies.
Performance Comparison of SPE Cartridges
The following table summarizes the based on published data. It is important to note that direct comparison can be challenging due to variations in experimental conditions, such as the sample matrix, analytical instrumentation, and specific protocols used in each study.
| SPE Cartridge/Method | Analyte | Matrix | Recovery (%) | Precision (% RSD) | LOQ (ng/mL) | Key Findings |
| Thermo Scientific SOLA | Rosuvastatin | Human Plasma | 99.3 | 4.88 | Not Specified | Characterized by high levels of recovery and the absence of significant matrix interfering effects.[1] |
| Automated SPE (General) | Rosuvastatin | Human Plasma | Not Specified | < 15 | 0.1 | The assay was successfully applied to the analysis of rosuvastatin in human plasma samples from clinical trials.[2] |
| Generic SPE | Rosuvastatin | Human Plasma | > 50.14 | Not Specified | 1.0 | The absolute recovery was more than 50.14% for rosuvastatin.[3] |
| Oasis HLB, C18, and others | Statins (including Rosuvastatin) | Wastewater and River Water | SPE delivered the best recoveries for most of the analytes compared to other extraction techniques. | Not Specified | 0.04-11.2 ng/L | Oasis HLB was often chosen for the extraction of statins.[4] |
| Supported Liquid Extraction (SLE) | Rosuvastatin | Human Plasma | 96.3 | 11.9 | 0.1 | SLE demonstrated superior extraction recovery and precision compared to Liquid-Liquid Extraction (LLE).[5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting extraction procedures. Below are summaries of experimental protocols from the cited studies.
Thermo Scientific SOLA SPE Protocol for Rosuvastatin in Human Plasma[1]
-
Sample Pre-treatment: Details on the pre-treatment of human plasma samples were not extensively provided in the abstract.
-
SPE Cartridge: Thermo Scientific SOLA 96-well plate.
-
Conditioning: The specific conditioning steps were not detailed in the provided text.
-
Sample Loading: Pre-treated plasma samples were loaded onto the SOLA plate.
-
Washing: The washing steps to remove interferences were not explicitly mentioned.
-
Elution: The specific elution solvent and volume were not detailed.
-
Analysis: The extracts were analyzed by LC-MS/MS on a triple quadrupole mass spectrometer with heated electrospray ionization (HESI) in positive polarity, operating in selected reaction monitoring (SRM) mode. The separation was performed on a Thermo Scientific Accucore RP-MS column under reversed-phase, gradient conditions.
Automated SPE Protocol for Rosuvastatin in Human Plasma[2]
-
Sample Pre-treatment: The specifics of the plasma pre-treatment were not available in the abstract.
-
SPE: An automated solid-phase extraction was employed.
-
Analysis: High-performance liquid chromatography with positive ion TurboIonspray tandem mass spectrometry (LC-MS-MS) was used for quantification.
General SPE Protocol for Rosuvastatin in Human Plasma[3][6]
-
Sample Pre-treatment: Purification and pre-concentration of the analyte from human plasma matrix were performed.
-
SPE: Solid-phase extraction was utilized.
-
Analysis: Chromatographic separation was achieved using an isocratic mobile phase of 0.2% formic acid in water and acetonitrile (40:60, v/v) on a YMC J' Sphere ODS H-80 column. Detection was by tandem mass spectrometry with multiple reaction monitoring (MRM) in the positive mode.
Comparative SPE Protocol for Statins in Environmental Water[4][7]
-
SPE Cartridges Compared: Bond Elut C18-OH, Chromabond tetracycline, Oasis HLB, Supelclean C18, and Supelclean Carbowax.
-
Optimization Parameters: Parameters such as solid phase material, sample pH, and elution solvent were evaluated.
-
Key Finding: SPE, in general, provided the best recoveries for most of the statin analytes.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the solid-phase extraction of Rosuvastatin from a biological matrix.
Caption: General workflow for Rosuvastatin extraction using SPE.
Conclusion
The selection of an appropriate SPE cartridge and protocol is critical for the reliable quantification of Rosuvastatin. While Thermo Scientific SOLA cartridges have shown very high recovery and precision in human plasma, Oasis HLB is a frequently chosen sorbent for statins in environmental samples, with SPE, in general, providing superior recovery compared to other methods.[1][4] For regulated bioanalysis, automated SPE methods offer high precision and a low limit of quantification.[2] The choice of cartridge should be guided by the specific requirements of the assay, including the matrix, required sensitivity, and available instrumentation. The provided protocols and workflow offer a foundation for developing and optimizing a robust Rosuvastatin extraction method.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Quantification of rosuvastatin in human plasma by automated solid-phase extraction using tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Stability of Rosuvastatin in Biological Matrices: A Comparative Guide
Rosuvastatin, a widely prescribed medication for the management of dyslipidemia, requires accurate quantification in biological matrices for pharmacokinetic, bioequivalence, and clinical monitoring studies. The stability of rosuvastatin in these matrices is a critical factor that can significantly impact the reliability of analytical results. This guide provides a comparative overview of rosuvastatin stability under various storage conditions in human plasma, supported by experimental data from several validated analytical methods.
Comparative Stability of Rosuvastatin in Human Plasma
The stability of rosuvastatin in human plasma has been evaluated under different storage conditions, including long-term frozen storage, short-term bench-top storage, and after multiple freeze-thaw cycles. The following tables summarize the quantitative data from various studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
| Storage Condition | Duration | Analyte Concentration (ng/mL) | Stability (% Bias / % Change) | Analytical Method | Reference |
| Long-Term Stability | |||||
| -70 ± 5 °C | 138 days | 3.0 | -1.65% | LC-MS/MS | [1][2] |
| -70 ± 5 °C | 138 days | 40.0 | -2.40% | LC-MS/MS | [1][2] |
| -70 °C | 60 days | Low and High QC | Stable | LC-MS/MS | [3] |
| -70 °C | 6 months | Not Specified | Stable | LC-MS/MS | [4] |
| -20 °C | 60 days | Low and High QC | Stable | LC-MS/MS | [3] |
| -20 °C | 8 weeks | 0.5, 9, 24, 46 | Stable | LC-MS/MS | [5] |
| -20 °C | 6 months | Not Specified | Stable | LC-MS/MS | [4] |
| Short-Term (Bench-Top) Stability | |||||
| Ambient Temperature | 24 hours | 3.0 | Not Specified, but stable | LC-MS/MS | [1][2] |
| Ambient Temperature | 24 hours | 40.0 | Not Specified, but stable | LC-MS/MS | [1][2] |
| Room Temperature | 24 hours | Low and High QC | Stable | LC-MS/MS | [3] |
| Post-Preparative Stability | |||||
| 10 °C in Autosampler | 8 hours | Not Specified | Stable | LC-MS/MS | [1][2] |
| 5 °C in Autosampler | 44 hours | Low and High QC | Stable | LC-MS/MS | [3] |
| Stability Condition | Number of Cycles | Analyte Concentration | Stability Assessment | Analytical Method | Reference |
| Freeze-Thaw Stability | 3 | Low and High QC | No change in recovery | LC-MS/MS | [1][2] |
| 3 | Not Specified | Stable | LC-MS/MS | [4] | |
| 3 | 0.5, 9, 24, 46 ng/mL | Stable | LC-MS/MS | [5] | |
| 4 | Low and High QC | Stable | LC-MS/MS | [3] |
Experimental Protocols
The following sections detail the methodologies used in the cited studies to evaluate the stability of rosuvastatin in human plasma.
Sample Preparation: Solid-Phase Extraction (SPE)
A common method for extracting rosuvastatin from plasma involves solid-phase extraction.
-
To 500 µL of human plasma, 50 µL of an internal standard (e.g., atorvastatin or rosuvastatin-d6) working solution is added and vortexed.[1][2]
-
The plasma sample is diluted with a buffer, such as 0.1 M acetate buffer.
-
The SPE cartridge is conditioned with methanol followed by water.
-
The pre-treated plasma sample is loaded onto the SPE cartridge.
-
The cartridge is washed with water and then a mixture of water and methanol.
-
The analyte and internal standard are eluted with a suitable solvent, such as a mixture of methanol and water.
-
The eluate is evaporated to dryness under a stream of nitrogen at approximately 40°C.
-
The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
Sample Preparation: Liquid-Liquid Extraction (LLE)
An alternative to SPE is liquid-liquid extraction.
-
To a known volume of plasma, the internal standard is added.
-
An extraction solvent, such as ethyl acetate or methyl-tert-butyl ether, is added, and the mixture is vortexed.[5][6]
-
The sample is centrifuged to separate the organic and aqueous layers.
-
The organic layer is transferred to a clean tube and evaporated to dryness.
-
The residue is reconstituted in the mobile phase for analysis.
LC-MS/MS Analysis
The quantification of rosuvastatin is typically performed using a liquid chromatograph coupled with a tandem mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column is commonly used for separation.[3][6]
-
Mobile Phase: The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid or ammonium acetate.[1][2][6]
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally employed.[2][6]
-
Detection: Detection is performed using multiple reaction monitoring (MRM) of specific precursor to product ion transitions for rosuvastatin (e.g., m/z 482.1 → 258.1) and the internal standard.[2][6]
Stability Assessment Protocol
The stability of rosuvastatin in plasma is assessed under various conditions:
-
Freeze-Thaw Stability: Aliquots of spiked plasma samples are subjected to multiple (typically three or four) freeze-thaw cycles.[1][3][4][5] The samples are frozen (e.g., at -20°C or -70°C) and then thawed at room temperature. After the final cycle, the samples are processed and analyzed.
-
Short-Term (Bench-Top) Stability: Spiked plasma samples are kept at room temperature for a specified period (e.g., 24 hours) before being processed and analyzed.[1][3]
-
Long-Term Stability: Spiked plasma samples are stored at low temperatures (e.g., -20°C or -70°C) for an extended period (e.g., several weeks or months).[1][3][4][5] At the end of the storage period, the samples are analyzed.
-
Post-Preparative Stability: The stability of the processed samples (extracts reconstituted in mobile phase) is assessed by keeping them in the autosampler at a controlled temperature (e.g., 5°C or 10°C) for a certain duration before injection.[1][2][3]
The concentrations of rosuvastatin in the stability samples are then compared to those of freshly prepared samples. The analyte is considered stable if the mean concentration of the stability samples is within a certain percentage (e.g., ±15%) of the nominal concentration.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for evaluating rosuvastatin stability.
Caption: Experimental Workflow for Rosuvastatin Stability Assessment.
Caption: Freeze-Thaw Stability Testing Workflow.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the Bioequivalence of Rosuvastatin 20 mg Tablets after a Single Oral Administration in Mediterranean Arabs Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of rosuvastatin in human plasma by automated solid-phase extraction using tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Validated LC-MS/MS Method for the Determination of Rosuvastatin in Human Plasma: Application to a Bioequivalence Study in Chinese Volunteers [scirp.org]
Safety Operating Guide
Proper Disposal of Rosuvastatin-d3: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Rosuvastatin-d3 in a laboratory setting. The following procedural guidance is designed to ensure the safety of personnel and compliance with environmental regulations.
Core Principles of this compound Waste Management
This compound, a deuterated analog of Rosuvastatin, should be handled with the same precautions as the parent compound. Waste materials must be managed in accordance with national and local regulations.[1] The primary principle is to prevent the release of the chemical into the environment.[2] Waste, even in small amounts, should never be poured down drains, sewers, or water courses.[3]
Step-by-Step Disposal Protocol
This protocol outlines the required steps for safely disposing of this compound and its contaminated containers.
Personnel Safety:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, gloves, and a lab coat.[4] For handling larger quantities or when dust formation is possible, consider respiratory protection.[2][5]
-
Ventilation: Ensure adequate ventilation, such as working in a fume hood, to minimize inhalation of dust or aerosols.[3][4]
-
Hygiene: Wash hands thoroughly after handling the substance.[2][3]
Waste Collection and Segregation:
-
Identify Waste: All materials contaminated with this compound, including expired product, residual material, and contaminated labware (e.g., vials, pipette tips, weighing boats), must be treated as chemical waste.
-
Use Designated Containers: Keep waste in suitable, closed, and clearly labeled containers for disposal.[2][3] Do not mix with other waste streams.[1]
-
Original Containers: Whenever possible, leave the chemical waste in its original container.[1]
-
Contaminated Containers: Handle uncleaned or empty containers as you would the product itself, as they will retain residue.[1][3]
Disposal Methodology:
-
Primary Recommended Method: The preferred method of disposal is through an accredited and licensed hazardous material disposal company.[4] This often involves incineration in a facility equipped with afterburners and scrubbers to handle chemical waste.[3][4]
-
Alternative for Household Quantities (Not Recommended for Labs): While FDA guidelines for household medicine disposal exist, they are not appropriate for a laboratory setting. These guidelines suggest mixing the substance with an undesirable material like cat litter or coffee grounds and placing it in the trash, which does not meet the standards for laboratory chemical waste.[6][7]
-
Prohibited Actions:
-
DO NOT pour this compound waste down the sink or drain.[3]
-
DO NOT dispose of the chemical in the regular trash without treatment by a certified waste handler.
-
Spill Management:
-
Evacuate non-essential personnel from the area.[3]
-
Ensure adequate ventilation.[3]
-
Wearing appropriate PPE, prevent further dispersal by covering the spill.[1]
-
Carefully sweep or scoop up the dry material, avoiding dust generation.[1][3][5]
-
Place the collected material into a suitable, closed container for disposal as hazardous waste.[2][3]
-
Clean the affected area thoroughly.[1]
Environmental Fate and Ecotoxicity Data
While proper disposal is mandatory to prevent environmental release, studies on Rosuvastatin indicate an insignificant environmental risk when used as directed.[8][9] The compound is not readily biodegradable but degrades rapidly in aquatic sediment and through photolysis.[8][9] The following table summarizes key environmental risk assessment data.
| Parameter | Value | Source |
| PEC (Predicted Environmental Concentration) | 0.13 µg/L | Based on the country with the highest per capita use in 2022. Assumes 0% removal during wastewater treatment as a worst-case scenario.[8] |
| PNEC (Predicted No Effect Concentration) | 1.8 µg/L | Derived from the lowest No Observed Effect Concentration (NOEC) of 18 µg/L for Daphnia magna, with an assessment factor of 10 applied in accordance with EMA guidance.[8] |
| PEC/PNEC Ratio | 0.07 | A ratio below 1 suggests that the use of the substance is considered to result in an insignificant environmental risk.[8] |
| Biodegradability | Not readily or inherently biodegradable | Rosuvastatin is, however, rapidly degraded in aquatic sediment systems.[8][9] |
| Bioaccumulation Potential | Low | The octanol-water partition coefficients are low, indicating that Rosuvastatin is not predicted to bioaccumulate in aquatic organisms.[8] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory environment.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. sciegenpharm.com [sciegenpharm.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. fishersci.com [fishersci.com]
- 6. fda.gov [fda.gov]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 8. astrazeneca.com [astrazeneca.com]
- 9. astrazeneca.com [astrazeneca.com]
Essential Safety and Logistical Information for Handling Rosuvastatin-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Rosuvastatin-d3 in a laboratory setting. The following procedural guidance is designed to ensure the safe operational use and disposal of this potent pharmaceutical compound.
Hazard Summary
Rosuvastatin, the parent compound of this compound, is a potent inhibitor of HMG-CoA reductase. While the deuterated form is typically used as an internal standard in analytical studies, it should be handled with the same precautions as the active pharmaceutical ingredient. The primary hazards include potential reproductive toxicity, carcinogenicity, and target organ damage with repeated exposure.
Quantitative Safety Data
A summary of key quantitative safety data for Rosuvastatin is provided in the table below. This information is critical for conducting risk assessments and establishing appropriate safety controls in the laboratory.
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | 0.005 mg/m³ (8-hour Time-Weighted Average) | [1][2] |
| Primary Route of Exposure | Inhalation of dust, skin and eye contact, ingestion. | [1][3] |
| Primary Health Effects | May cause headache, dizziness, gastrointestinal issues, and muscle pain upon single exposure.[1] Potential for reproductive harm and cancer. | [1] |
Operational Plan: Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to mitigating the risks associated with handling this compound. The level of PPE required is dependent on the specific procedure being performed and the potential for exposure.
Minimum PPE Requirements
For any work involving this compound, the following minimum PPE is mandatory:
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
-
Eye Protection: Safety glasses with side shields are required at a minimum.
-
Gloves: Disposable nitrile gloves should be worn.
-
Closed-toe Shoes: Footwear that fully covers the feet is essential.
Enhanced PPE for Specific Procedures
For procedures with a higher risk of exposure, such as handling the solid compound or preparing stock solutions, enhanced PPE is necessary. The following diagram outlines the logical progression for selecting the appropriate level of protection.
Experimental Protocols: Step-by-Step Guidance
Detailed methodologies for common laboratory procedures involving this compound are provided below. Adherence to these protocols, in conjunction with the appropriate PPE, is critical for ensuring a safe working environment.
Preparation of a 10 mg/mL Stock Solution in DMSO
-
Pre-weighing Preparation: In a chemical fume hood, prepare a clean, tared, and labeled vial. Ensure all necessary equipment (spatula, weigh paper, etc.) is readily available.
-
Weighing: Carefully weigh 10 mg of this compound powder onto weigh paper.
-
Transfer: Transfer the powder to the prepared vial.
-
Dissolution: Add 1 mL of dimethyl sulfoxide (DMSO) to the vial.
-
Mixing: Gently vortex or sonicate the vial until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C in a tightly sealed container.
In Vitro Cell-Based Assay Protocol
-
Cell Seeding: Plate cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Treatment Preparation: In a biological safety cabinet, dilute the this compound stock solution to the final desired concentration in the appropriate cell culture medium.
-
Cell Treatment: Remove the existing media from the cells and replace it with the media containing this compound.
-
Incubation: Incubate the cells for the desired time period under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Post-incubation Analysis: Proceed with the desired downstream analysis (e.g., cell viability assay, gene expression analysis).
Sample Preparation for LC-MS/MS Analysis
-
Internal Standard Spiking: To a biological matrix sample (e.g., plasma, urine), add a known concentration of this compound as an internal standard.
-
Protein Precipitation: Add a protein precipitation solvent (e.g., acetonitrile) to the sample, vortex, and centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase used for the LC-MS/MS analysis.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system for quantification.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
Solid Waste
-
All solid waste, including empty vials, weigh paper, contaminated gloves, and other disposable materials, should be collected in a designated, labeled hazardous waste container.
Liquid Waste
-
Aqueous solutions containing this compound should be collected in a designated, labeled hazardous waste container.
-
Organic solvent waste containing this compound should be collected in a separate, designated, and labeled hazardous waste container.
-
Under no circumstances should any waste containing this compound be poured down the drain.[1]
Decontamination
-
All non-disposable equipment and work surfaces should be decontaminated after use. A suitable decontamination solution (e.g., a solution of a strong oxidizing agent followed by a thorough rinse with soap and water) should be used. All cleaning materials should be disposed of as hazardous waste.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
